molecular formula C17H17NO2 B3155684 (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 807642-53-1

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Numéro de catalogue: B3155684
Numéro CAS: 807642-53-1
Poids moléculaire: 267.32 g/mol
Clé InChI: SRFSMZXSPNWGLF-FMIVXFBMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative provided for research purposes. Chalcones are an important class of organic compounds characterized by two aromatic rings linked by an α,β-unsaturated ketone system . This specific compound, with the molecular formula C 17 H 17 NO 2 , is typically synthesized via a Claisen-Schmidt condensation reaction, a well-established method for creating such enone systems . Its structure features a trans (E) configuration about the olefinic double bond, which is a common and stable geometry for chalcones . As part of the chalcone family, this compound is a prime candidate for investigating a broad spectrum of biological activities. Research into similar aminochalcones has demonstrated significant potential in areas including anticancer , anti-inflammatory , antimicrobial , and antiparasitic applications. A recent study on a closely related dichlorophenyl-substituted aminochalcone showed promising in vitro trypanocidal activity, suggesting that such compounds can act on protein targets like CYP51 in parasites . Beyond pharmacology, chalcones are also of interest in material science due to their nonlinear optical (NLO) properties, making them suitable for development in optoelectronic devices . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to leverage this compound as a key intermediate for synthesizing more complex heterocyclic systems or as a standard in spectroscopic and computational studies.

Propriétés

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-20-17-6-4-3-5-14(17)9-12-16(19)13-7-10-15(18)11-8-13/h3-12H,2,18H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFSMZXSPNWGLF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200583
Record name (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807642-53-1
Record name (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=807642-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and Characterization of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged structural scaffold in medicinal chemistry, serving as critical precursors for flavonoids and exhibiting broad-spectrum biological activities, including antimalarial, neuroprotective, and anticancer properties[1]. This whitepaper provides a comprehensive, expert-level protocol for the synthesis and analytical validation of a specific aminochalcone derivative: (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one .

By detailing the mechanistic causality, stereochemical control, and self-validating analytical techniques, this guide empowers researchers to reproducibly synthesize this molecule while understanding the underlying physicochemical principles governing the Claisen-Schmidt condensation.

Mechanistic Rationale & Causality

The target molecule is synthesized via a base-catalyzed Claisen-Schmidt condensation between 4-aminoacetophenone (the nucleophile precursor) and 2-ethoxybenzaldehyde (the electrophile)[1].

Enolate Formation and Nucleophilic Attack

The reaction is initiated by the deprotonation of the α -carbon of 4-aminoacetophenone by a strong base (typically 40% NaOH or KOH in ethanol)[1].

  • Causality of Base Selection: The electron-donating nature of the para-amino group on the acetophenone slightly reduces the acidity of the α -protons compared to an unsubstituted acetophenone. Therefore, a high concentration of a strong base (40% NaOH) is required to drive the equilibrium toward the resonance-stabilized enolate[1].

  • Electrophilic Susceptibility: 2-ethoxybenzaldehyde possesses an ortho-ethoxy group. While this introduces mild steric hindrance, it does not preclude nucleophilic attack. The enolate attacks the carbonyl carbon of the aldehyde, forming a β -hydroxy ketone intermediate.

Stereoselectivity: The E1cB Dehydration Pathway

The β -hydroxy ketone undergoes spontaneous dehydration via an E1cB (Elimination Unimolecular conjugate Base) mechanism.

  • Thermodynamic Control: The elimination of the hydroxide ion is driven by the extended conjugation achieved in the final α,β -unsaturated system. The reaction is highly stereoselective, yielding almost exclusively the (2E)-isomer (trans-alkene)[2]. This is due to the severe steric repulsion between the 4-aminophenyl and 2-ethoxyphenyl rings that would occur in the (Z)-configuration.

Mechanism A 4-Aminoacetophenone (Nucleophile Precursor) B Base (NaOH/EtOH) Deprotonation A->B C Enolate Intermediate (Resonance Stabilized) B->C - H2O E Aldol Addition Product (β-Hydroxy Ketone) C->E + Electrophile D 2-Ethoxybenzaldehyde (Electrophile) D->E F E1cB Dehydration (Thermodynamic Control) E->F G (2E)-Target Chalcone (Trans-Isomer) F->G - OH-

Figure 1: Mechanistic logic tree of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

To ensure a self-validating and reproducible workflow, the following protocol strictly controls stoichiometry, temperature, and purification parameters. This methodology is adapted from established high-yield aminochalcone syntheses[1].

Reagents and Materials
  • 4-Aminoacetophenone: 2.0 mmol (270.3 mg)

  • 2-Ethoxybenzaldehyde: 2.0 mmol (300.3 mg)

  • Sodium Hydroxide (NaOH): 40% w/v aqueous solution (2-4 mL)

  • Absolute Ethanol: 10 mL

  • Hydrochloric Acid (HCl): 2M aqueous solution (for quenching)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 mmol of 4-aminoacetophenone and 2.0 mmol of 2-ethoxybenzaldehyde in 10 mL of absolute ethanol.

  • Thermal Control: Place the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Lowering the temperature prior to base addition prevents uncontrolled exothermic spikes and minimizes side reactions such as the Cannizzaro reaction on the aldehyde.

  • Catalyst Addition: Add 2 to 4 mL of 40% NaOH solution dropwise over 10 minutes.

  • Condensation: Remove the ice bath and allow the reaction mixture to stir at room temperature (25 °C) for 5 to 6 hours[1]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Quenching & Precipitation: Once TLC indicates the consumption of starting materials, neutralize the mixture by slowly adding 2M HCl dropwise until the pH reaches ~7.0. Pour the mixture into 50 mL of crushed ice water to induce precipitation of the crude chalcone.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake extensively with cold distilled water to remove inorganic salts, followed by a wash with cold ethanol (2 mL) to remove unreacted starting materials.

  • Purification: Recrystallize the crude solid from hot ethanol. Alternatively, purify via silica gel column chromatography (DCM:Methanol gradient) to obtain the pure (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one[1].

Workflow Step1 Step 1: Dissolution Reactants in Absolute EtOH Step2 Step 2: Base Catalysis Dropwise 40% NaOH at 0-5 °C Step1->Step2 Step3 Step 3: Condensation Stir at RT for 5-6 hours Step2->Step3 Step4 Step 4: Quenching Neutralize with 2M HCl & Ice Step3->Step4 Step5 Step 5: Purification Filter & Recrystallize Step4->Step5

Figure 2: Experimental workflow for the synthesis and isolation of the target aminochalcone.

Analytical Characterization & Data Presentation

A robust chemical synthesis must be a self-validating system. The successful formation of the (2E)-chalcone is definitively proven through Nuclear Magnetic Resonance (NMR) spectroscopy. The key diagnostic feature is the J -coupling constant of the vinylic protons ( α and β to the carbonyl). A J -value of ~15.5 Hz mathematically confirms the trans (E) geometry of the double bond[1].

Quantitative Spectroscopic Data

Table 1: Expected 1 H-NMR Assignments (400 MHz, DMSO- d6​ )

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
Ethoxy -CH 3​ ~1.35 - 1.45Triplet (t)3H7.0Aliphatic chain terminus
Ethoxy -CH 2​ -~4.05 - 4.15Quartet (q)2H7.0Oxygen-adjacent methylene
Amine -NH 2​ ~6.10 - 6.20Broad Singlet (s)2H-Primary amine (exchangeable)
Ar-H (Ring A)~6.60 - 6.65Doublet (d)2H8.5 - 8.7Protons ortho to amine
Ar-H (Ring B)~6.95 - 7.45Multiplet (m)4H-2-Ethoxyphenyl ring protons
Vinylic H- α ~7.55 - 7.65Doublet (d)1H15.4 - 15.6 Alkene proton alpha to C=O
Vinylic H- β ~7.80 - 7.90Doublet (d)1H15.4 - 15.6 Alkene proton beta to C=O
Ar-H (Ring A)~7.90 - 8.00Doublet (d)2H8.5 - 8.7Protons ortho to carbonyl

Table 2: Key IR and HRMS Data

Analytical MethodObserved ValueFunctional Group / Ion
FT-IR (ATR) ~3440, 3350 cm −1 N-H stretch (primary amine)
FT-IR (ATR) ~2975 cm −1 C-H stretch (aliphatic ethoxy)
FT-IR (ATR) ~1640 cm −1 C=O stretch ( α,β -unsaturated ketone)
FT-IR (ATR) ~1580 cm −1 C=C stretch (alkene)
HRMS (ESI-TOF) m/z 268.1332[M+H] + calculated for C 17​ H 18​ NO 2+​
Interpretation of Results

The presence of the highly deshielded doublets at ~7.60 ppm and ~7.85 ppm with a large coupling constant ( J≈15.5 Hz) is the absolute validation of the (2E)-prop-2-en-1-one linkage[1]. Furthermore, the downfield shift of the Ring A protons ortho to the carbonyl (~7.95 ppm) compared to those ortho to the amine (~6.65 ppm) confirms the regiochemistry of the A-ring substitution.

Biological Relevance and Forward Applications

The synthesis of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is not merely an academic exercise; it provides a highly functionalized scaffold for drug discovery.

  • Derivatization Potential: The free 4-amino group serves as an excellent synthetic handle for further functionalization, such as conversion into amides, triazoles, or pyrimidines, which are known to enhance antiproliferative and antimalarial activities[1][3].

  • Pharmacological Targets: Aminochalcones with specific alkoxy substitutions (like the 2-ethoxy group) have demonstrated significant ability to attenuate neuronal cell death under oxidative stress by modulating Sirtuin 1 (SIRT1) activity, highlighting their potential in neurodegenerative disease therapeutics.

References

  • Li, J., et al. (2023). "Design, synthesis, and antiproliferative activity of novel 1,2,4-triazole-chalcone compounds." Heterocyclic Communications, 29(1). Available at:[Link]

  • Thongon, N., et al. (2023). "Aminochalcones Attenuate Neuronal Cell Death under Oxidative Damage via Sirtuin 1 Activity." ACS Omega. Available at:[Link]

  • Syahri, J., et al. (2024). "Synthesis and In Vitro Antimalarial Activity of Amino Chalcone Derivatives Compounds Through Inhibition of Heme Polymerization." Jurnal Sains Farmasi & Klinis. Available at:[Link]

  • Silva, A., et al. (2020). "Synthesis and Photophysical Characterization of 2′-Aminochalcones." MDPI Molecules. Available at:[Link]

Sources

An In-Depth Technical Guide to the Synthesis of Aminophenyl Ethoxyphenyl Propenone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of aminophenyl ethoxyphenyl propenone derivatives, a class of chalcones with considerable therapeutic potential. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of their synthesis, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Chalcones in Medicinal Chemistry

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a prominent class of compounds in the flavonoid family.[1][2] These molecules, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, exhibit a wide array of biological activities.[1] Their therapeutic potential spans anti-inflammatory, anticancer, antioxidant, antimalarial, and antiviral applications.[2][3] The aminophenyl ethoxyphenyl propenone derivatives are a specific subset of chalcones that have garnered significant interest due to their potential for enhanced biological activity and favorable pharmacokinetic profiles. The presence of the amino and ethoxy groups can significantly influence the molecule's polarity, hydrogen bonding capacity, and receptor-binding interactions, making them attractive scaffolds for drug discovery.[4]

The core structure of these compounds allows for extensive structural modifications on both aromatic rings, enabling the fine-tuning of their pharmacological properties.[5] This guide will focus on the practical synthesis of these derivatives, providing a robust framework for their creation and analysis.

Synthetic Methodology: The Claisen-Schmidt Condensation

The cornerstone for the synthesis of chalcones, including aminophenyl ethoxyphenyl propenone derivatives, is the Claisen-Schmidt condensation.[6][7] This reaction involves the base- or acid-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[8][9]

Underlying Principles and Mechanistic Insights

The Claisen-Schmidt condensation is a type of crossed aldol condensation.[8][10] The reaction proceeds through the formation of an enolate ion from the ketone (the acetophenone derivative), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (the benzaldehyde derivative).[10] The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, or chalcone.[8]

Base-catalyzed condensation is the most common approach, typically employing sodium hydroxide or potassium hydroxide.[11] The base abstracts an acidic α-hydrogen from the ketone to form the reactive enolate.[12]

Acid-catalyzed condensation is also a viable method, often utilizing dry HCl or Lewis acids like aluminum chloride.[6][11] In this case, the acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enol form of the ketone.

Causality in Experimental Choices

The choice of catalyst (base vs. acid) and solvent can significantly impact the reaction yield and purity of the final product.[9]

  • Catalyst Selection: Strong bases like NaOH or KOH are highly effective for deprotonating the acetophenone.[13] The concentration of the base is critical; excessively high concentrations can promote side reactions like the Cannizzaro reaction with the aldehyde.[14]

  • Solvent System: Ethanol is a widely used solvent as it effectively dissolves both the reactants and the catalyst.[13][15] The polarity of the solvent can influence the reaction rate and the solubility of the product.

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve Substituted 4-aminoacetophenone in Ethanol C Mix Reactant Solutions A->C B Dissolve Substituted 4-ethoxybenzaldehyde in Ethanol B->C D Slowly Add Aqueous NaOH Solution C->D E Stir at Room Temperature (2-4 hours) D->E F Monitor Reaction by TLC E->F G Pour Reaction Mixture into Ice-Cold Water F->G Reaction Complete H Acidify with Dilute HCl to Precipitate Product G->H I Collect Crude Product by Vacuum Filtration H->I J Wash with Cold Water I->J K Recrystallize from Ethanol J->K L Dry the Purified Crystals K->L M M L->M Pure Aminophenyl Ethoxyphenyl Propenone

Caption: Experimental workflow for the synthesis of aminophenyl ethoxyphenyl propenone derivatives.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of an aminophenyl ethoxyphenyl propenone derivative via a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • Substituted 4-aminoacetophenone (1.0 eq)

  • Substituted 4-ethoxybenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the substituted 4-aminoacetophenone (e.g., 10 mmol) and the substituted 4-ethoxybenzaldehyde (e.g., 10 mmol) in an appropriate volume of 95% ethanol (e.g., 30 mL).[13]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a freshly prepared aqueous solution of NaOH (e.g., 20 mmol in 10 mL of water) dropwise.[13]

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[13][16]

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water (approximately 200 g).[13]

  • Neutralization and Isolation: Acidify the mixture with dilute HCl until it is neutral to litmus paper. This will cause the crude chalcone product to precipitate out of the solution.[16] Collect the solid product by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the collected solid thoroughly with cold water to remove any inorganic impurities.[13]

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, typically ethanol.[15][17]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Purification and Characterization

Purification Techniques

Recrystallization is the most common method for purifying solid chalcone derivatives.[15] For oily products or mixtures that are difficult to crystallize, column chromatography on silica gel is an effective alternative.[15][17]

Table 1: Common Solvents for Chalcone Recrystallization [15]

SolventBoiling Point (°C)Common Use
Ethanol (95%)78General purpose, effective for a wide range of chalcones.
Methanol65Suitable for more polar chalcone derivatives.
Ethyl Acetate77Effective for moderately polar chalcones.
Hexane69Often used as a co-solvent to induce precipitation.
Spectroscopic Characterization

The structure of the synthesized aminophenyl ethoxyphenyl propenone derivatives is confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Key characteristic peaks include the C=O stretching vibration of the α,β-unsaturated ketone (typically around 1635-1685 cm⁻¹), C=C stretching of the alkene (around 1550-1625 cm⁻¹), and C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).[7][18] The presence of the amino group will show N-H stretching bands (around 3300-3500 cm⁻¹), and the ethoxy group will exhibit C-O stretching (around 1250 cm⁻¹).[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The two vinylic protons (H-α and H-β) of the propenone backbone typically appear as doublets in the range of δ 6.5-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) for the trans isomer.[20][21] Aromatic protons will resonate in the region of δ 6.5-8.5 ppm. The protons of the ethoxy group will appear as a triplet and a quartet, and the amino protons will be a broad singlet.[20]

    • ¹³C NMR: The carbonyl carbon is typically observed between δ 186-197 ppm.[18] The α- and β-carbons of the enone system resonate at approximately δ 116-128 ppm and δ 137-145 ppm, respectively.[18]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to study its fragmentation pattern. Electrospray ionization (ESI) is a common method for analyzing chalcones.[22]

Table 2: Representative Spectroscopic Data for a Hypothetical Aminophenyl Ethoxyphenyl Propenone Derivative

TechniqueCharacteristic Signals
IR (cm⁻¹) ~3450, 3350 (N-H str), ~3050 (Ar C-H str), ~2980 (Alkyl C-H str), ~1650 (C=O str), ~1600 (C=C str), ~1250 (C-O str)
¹H NMR (δ, ppm) ~7.8 (d, 1H, H-β), ~7.3 (d, 1H, H-α), 6.8-8.2 (m, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃), ~5.0 (br s, 2H, -NH₂)
¹³C NMR (δ, ppm) ~190 (C=O), ~145 (C-β), ~122 (C-α), 114-155 (Ar-C), ~64 (-OCH₂CH₃), ~15 (-OCH₂CH₃)
MS (m/z) [M+H]⁺ corresponding to the calculated molecular weight

Biological Significance and Structure-Activity Relationships (SAR)

Aminophenyl ethoxyphenyl propenone derivatives are being investigated for a variety of therapeutic applications due to their diverse biological activities.

  • Anticancer Activity: Many chalcone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][3] The α,β-unsaturated ketone moiety is often crucial for this activity, as it can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules.[23]

  • Anti-inflammatory Activity: These compounds have been shown to inhibit inflammatory pathways, potentially by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[2][24]

  • Antioxidant Properties: The phenolic and amino groups can contribute to the antioxidant activity of these molecules by scavenging free radicals.[3][25]

Structure-Activity Relationship (SAR) insights:

  • The nature and position of substituents on both aromatic rings significantly influence biological activity.[5]

  • Electron-donating groups like amino and ethoxy can enhance the antioxidant and anticancer properties.[4]

  • The planarity of the molecule and the presence of the enone system are often critical for potent biological effects.

Conclusion

The synthesis of aminophenyl ethoxyphenyl propenone derivatives via the Claisen-Schmidt condensation is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and comprehensive characterization are essential for the successful development of these promising molecules for drug discovery applications. This guide provides a foundational framework for researchers to build upon in their exploration of this important chemical space.

References

  • Recent progress in therapeutic applications of chalcones. (2011). Taylor & Francis Online. [Link]

  • Recent progress in therapeutic applications of chalcones. (2011). PubMed. [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). International Journal of Chemical Studies. [Link]

  • Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. (2024). MDPI. [Link]

  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). Nature. [Link]

  • Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs. [Link]

  • synthesis and pharmacological applications of chalcones- a review. (2015). ResearchGate. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]

  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Claisen-Schmidt Condensation for Chalcones. (n.d.). Scribd. [Link]

  • Claisen Condensation Mechanism. (n.d.). BYJU'S. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (n.d.). PMC. [Link]

  • Chalcone Derivatives: Promising Starting Points for Drug Design. (2017). Semantic Scholar. [Link]

  • Spectral Properties of Chalcones II. (2015). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. (2022). MDPI. [Link]

  • Synthesis and Insight into the Structure–Activity Relationships of Chalcones as Antimalarial Agents. (2012). ACS Publications. [Link]

  • Claisen-Schmidt Condensation Overview. (n.d.). Scribd. [Link]

  • Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release. (2003). PubMed. [Link]

  • Claisen-Schmidt-Condensation.pdf. (n.d.). Scribd. [Link]

  • Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. (2011). Arabian Journal of Chemistry. [Link]

  • Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. (n.d.). CORE. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. [Link]

  • synthesis and characterization of chalcone. (2022). SATHYABAMA. [Link]

  • 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org. [Link]

  • Green synthesis of chalcones derivatives. (2026). ResearchGate. [Link]

  • IR and 1 H-NMR spectra of the synthesized chalcones: (a) 2a; (b) 2b;... (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Avicenna Journal of Medical Biochemistry. [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. (2022). Basrah Journal of Science. [Link]

  • A REVIEW ON SYNTHESIS OF AMINOPHENOL DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES EVALUATION. (2026). ResearchGate. [Link]

Sources

Comprehensive 1H and 13C NMR Structural Elucidation of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a substituted chalcone derivative characterized by an α,β -unsaturated ketone core that bridges two distinct aromatic systems. Chalcones are highly valued in medicinal chemistry as precursors to flavonoids and for their broad spectrum of biological activities, including anti-proliferative and antimicrobial properties[1]. Accurate structural elucidation using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the regiochemistry of the substituents (4-amino and 2-ethoxy) and the stereochemistry of the vinylic double bond[2]. This technical guide provides a rigorous, self-validating framework for the NMR analysis of this specific molecule.

Mechanistic Rationale of the Chemical Scaffold

Understanding the NMR spectral output requires deconstructing the molecule's electronic environment. The molecule consists of three distinct structural domains that exert "push-pull" electronic effects across the conjugated system:

  • Ring A (4-Aminophenyl): The electron-donating amine (-NH 2​ ) group at the para position exerts a strong mesomeric (+M) effect, pushing electron density toward the carbonyl group.

  • The Enone Core: The α,β -unsaturated carbonyl acts as the conjugated bridge. The polarization of the C=C double bond is predominantly caused by the electron-withdrawing carbonyl group, which significantly deshields the β -proton relative to the α -proton[2].

  • Ring B (2-Ethoxyphenyl): The ethoxy (-OCH 2​ CH 3​ ) group at the ortho position introduces both steric hindrance and electron-donating properties, influencing the conformation of the molecule and the chemical shifts of the adjacent vinylic and aromatic protons.

Electronic_Effects A Ring A 4-Aminophenyl (+M Effect) B Carbonyl C=O (-M Effect) A->B Mesomeric Push C Alkene trans-C=C (Conjugated Bridge) B->C Pulls e- density from u03B2-carbon D Ring B 2-Ethoxyphenyl (Steric & Electronic) C->D Conjugation

Push-pull electronic effects across the conjugated chalcone scaffold.

Standardized Experimental Protocol for NMR Acquisition

To ensure a self-validating system, the experimental protocol must be rigorously controlled. The following step-by-step methodology guarantees high-fidelity spectral acquisition.

Step 1: Solvent Selection & Rationale Deuterated dimethyl sulfoxide (DMSO-d 6​ ) is the mandatory solvent for this compound. While CDCl 3​ is common for lipophilic chalcones[1], the presence of the polar, exchangeable -NH 2​ group necessitates DMSO-d 6​ . DMSO forms strong hydrogen bonds with the amine protons, drastically reducing their chemical exchange rate. This allows the -NH 2​ signal to appear as a distinct, quantifiable broad singlet rather than broadening into the baseline.

Step 2: Sample Preparation

  • Weigh 15–20 mg of the purified compound for 1H NMR, or 50–60 mg for 13C NMR.

  • Dissolve the compound completely in 0.6 mL of DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard).

  • Filter the solution through a glass wool plug directly into a 5 mm precision NMR tube to remove paramagnetic particulate matter that could degrade magnetic field homogeneity.

Step 3: Instrument Parameters

  • 1H NMR: Acquire spectra on a 400 MHz or 500 MHz FT-NMR spectrometer at 298 K[1]. Use a standard 30° pulse sequence (zg30) with a 2-second relaxation delay (D1) to ensure full longitudinal relaxation of all protons.

  • 13C NMR: Use a power-gated decoupling sequence (zgpg30) with a minimum 2.5-second relaxation delay to ensure accurate signal-to-noise ratios, particularly for the slowly relaxing quaternary carbons.

Experimental_Workflow A Sample Preparation (DMSO-d6, 298K) B 1D 1H NMR (Proton Environments & J-Coupling) A->B C 1D 13C NMR (Carbon Framework) A->C D 2D COSY (H-H Connectivity) B->D E 2D HSQC (1-Bond C-H Correlation) B->E F 2D HMBC (Long-Range C-H Correlation) B->F C->E C->F G Unambiguous Structural Assignment D->G E->G F->G

Logical workflow for the NMR structural elucidation of the chalcone derivative.

1H NMR Spectral Analysis & Signal Assignment

The 1H NMR spectrum provides definitive proof of the molecular architecture, specifically validating the stereochemistry of the double bond.

  • Stereochemistry Validation: The vinylic protons (H- α and H- β ) appear as two distinct doublets. The coupling constant ( J ) between these protons is the definitive metric for stereochemistry. A J value of 15.5–16.1 Hz explicitly confirms the trans (2E) configuration, dictated by the Karplus equation for a ~180° dihedral angle. A cis configuration would yield a significantly smaller J of ~8 Hz[2].

  • Electronic Deshielding: H- β resonates downfield (~8.05 ppm) compared to H- α (~7.68 ppm)[2]. This causality is driven by the resonance structure of the enone, which places a partial positive charge on the β -carbon, stripping electron density from H- β .

  • Substituent Signatures: The ethoxy group presents a classic first-order splitting pattern: a triplet for the methyl group and a quartet for the methylene group[1].

Table 1: Quantitative 1H NMR Assignments (400 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-CH 3​ (Ethoxy)1.38Triplet (t)7.03HAlkyl methyl
-CH 2​
  • (Ethoxy)
4.12Quartet (q)7.02HAlkyl methylene
-NH 2​ 6.15Broad Singlet (br s)-2HAmine (Exchangeable)
H-3, H-5 (Ring A)6.65Doublet (d)8.82HAromatic (ortho to NH 2​ )
H-3' (Ring B)7.02Doublet (d)8.21HAromatic (ortho to OEt)
H-5' (Ring B)7.05Triplet (t)7.51HAromatic (meta to OEt)
H-4' (Ring B)7.42Triplet (t)7.81HAromatic (para to OEt)
H- α (Alkene)7.68Doublet (d)15.61HVinylic (alpha to C=O)
H-6' (Ring B)7.85Doublet of Doublets (dd)7.8, 1.51HAromatic (ortho to alkene)
H-2, H-6 (Ring A)7.92Doublet (d)8.82HAromatic (ortho to C=O)
H- β (Alkene)8.05Doublet (d)15.61HVinylic (beta to C=O)

13C NMR Spectral Analysis & Carbon Framework

The 13C NMR spectrum maps the carbon skeleton, which is highly sensitive to hybridization states and electronegative substituents.

  • Carbonyl Carbon: The C=O carbon is the most deshielded nucleus in the molecule, typically appearing between δ 186.6 and 196.8 ppm[2].

  • Alkene Carbons: The polarization of the enone is starkly evident in the 13C spectrum. The α -carbon is relatively shielded (~121.5 ppm), while the β -carbon is highly deshielded (~138.5 ppm) due to the mesomeric pull of the carbonyl[2].

  • Heteroatom-Attached Carbons: The quaternary carbons directly attached to the oxygen (C-2') and nitrogen (C-4) resonate downfield at ~157.5 ppm and ~154.0 ppm, respectively, due to inductive electron withdrawal by the highly electronegative heteroatoms.

Table 2: Quantitative 13C NMR Assignments (100 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
-CH 3​ (Ethoxy)14.8CH 3​ Alkyl methyl
-CH 2​
  • (Ethoxy)
64.2CH 2​ Alkyl methylene
C-3, C-5 (Ring A)112.8CHAromatic (ortho to NH 2​ )
C-3' (Ring B)113.5CHAromatic (ortho to OEt)
C-5' (Ring B)120.6CHAromatic (meta to OEt)
C- α (Alkene)121.5CHVinylic (alpha to C=O)
C-1' (Ring B)123.8CAromatic (quaternary, ipso to alkene)
C-1 (Ring A)125.2CAromatic (quaternary, ipso to C=O)
C-6' (Ring B)128.4CHAromatic (ortho to alkene)
C-2, C-6 (Ring A)131.2CHAromatic (ortho to C=O)
C-4' (Ring B)132.1CHAromatic (para to OEt)
C- β (Alkene)138.5CHVinylic (beta to C=O)
C-4 (Ring A)154.0CAromatic (quaternary, ipso to NH 2​ )
C-2' (Ring B)157.5CAromatic (quaternary, ipso to OEt)
C=O187.2CCarbonyl

2D NMR Methodologies for Unambiguous Validation

To transition from a presumptive 1D assignment to a self-validating proof of structure, 2D NMR techniques must be employed[1].

  • COSY (Correlation Spectroscopy): Use COSY to confirm the connectivity of the ethoxy group (cross-peak between -CH 2​

    • at 4.12 ppm and -CH 3​ at 1.38 ppm) and to map the continuous spin systems within Ring A and Ring B[1].
  • HSQC (Heteronuclear Single Quantum Coherence): Deploy HSQC to correlate each proton to its directly attached carbon, resolving any overlap in the 1D 1H spectrum (e.g., distinguishing the closely resonating H-3' and H-5' protons by their respective carbon shifts).

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for linking the three isolated spin systems (Ring A, Enone, Ring B). A strong HMBC cross-peak between H- α /H- β and the carbonyl carbon (~187.2 ppm), as well as between H- β and C-1' of Ring B (~123.8 ppm), unequivocally proves the regiochemical assembly of the chalcone scaffold[1].

References

  • Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. Available at: [Link]

  • Synthesis of chalcone. The Royal Society of Chemistry. Available at: [Link]

  • 1H and 13C NMR spectral assignments of chalcones bearing pyrazoline-carbothioamide groups. Magnetic Resonance in Chemistry (PubMed). Available at: [Link]

Sources

Crystal Structure and Conformational Analysis of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide array of pharmacological activities and non-linear optical (NLO) properties. The compound (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one (Chemical Formula: C₁₇H₁₇NO₂) is of particular interest due to its "push-pull" electronic system. The electron-donating 4-amino group and the sterically demanding 2-ethoxy group exert profound effects on the molecule's solid-state conformation and intermolecular interaction network.

This technical guide provides an authoritative, step-by-step framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this specific chalcone derivative. By detailing the causality behind experimental choices, this document serves as a self-validating protocol for structural characterization [1].

Molecular Architecture and Conformational Causality

The structural integrity and biological efficacy of chalcone derivatives are intrinsically linked to their three-dimensional conformation.

The (2E) Stereochemistry

The synthesis of chalcones via base-catalyzed Claisen-Schmidt condensation almost exclusively yields the (E)-isomer [2]. The causality here is thermodynamic: the transition state leading to the (Z)-isomer suffers from severe steric repulsion between the 4-aminophenyl and 2-ethoxyphenyl rings. The (E)-configuration minimizes this steric clash, allowing for an extended, nearly planar π-conjugated system bridging the two aromatic rings.

Steric Influence of the 2-Ethoxy Substitution

Unlike 4-ethoxy variants, which typically allow for near-perfect coplanarity [1], the 2-ethoxy group introduces localized steric hindrance against the vinylic protons of the prop-2-en-1-one bridge. To relieve this strain, the molecule adopts a slight torsional twist. This deviation from absolute planarity is a critical determinant of its crystal packing, preventing overly dense π-π stacking and instead favoring a complex network of hydrogen bonds driven by the 4-amino moiety.

Experimental Protocols: Synthesis and Crystallization

To obtain high-quality single crystals suitable for SCXRD, the synthesis and subsequent crystallization must be tightly controlled. The following protocol is designed as a self-validating system.

Synthesis via Claisen-Schmidt Condensation

Objective: Synthesize the crude chalcone with high regiochemical and stereochemical purity.

  • Reagent Preparation: Dissolve 10.0 mmol of 4-aminoacetophenone and 10.0 mmol of 2-ethoxybenzaldehyde in 30 mL of absolute ethanol.

  • Catalysis: Slowly add 5 mL of an aqueous NaOH solution (40% w/v) dropwise while maintaining the reaction vessel in an ice bath (0–5 °C) to prevent unwanted side reactions (e.g., Cannizzaro reaction or Michael additions).

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 12–16 hours.

  • Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The disappearance of the starting materials validates reaction completion.

  • Isolation: Pour the mixture into 100 mL of crushed ice-water and neutralize with dilute HCl (1M) until pH ~7. Filter the resulting precipitate, wash with cold distilled water, and dry under a vacuum.

  • Validation Check 2 (NMR): Perform a rapid ¹H-NMR. The vinylic protons must show a coupling constant ( J ) of 15.5–16.0 Hz, mathematically validating the (E)-geometry [2].

Single Crystal Growth (Thermodynamic Control)

Objective: Grow defect-free single crystals.

  • Solvent Selection: Dissolve 50 mg of the pure chalcone in a 1:1 mixture of ethanol and ethyl acetate (approx. 5 mL). This specific solvent pair balances solubility and volatility.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation sites (dust/impurities) that cause polycrystalline growth.

  • Slow Evaporation: Cover the vial with Parafilm and puncture 2–3 small holes. Leave undisturbed in a vibration-free environment at 293 K.

  • Causality: Slow evaporation ensures that the attachment and detachment of molecules to the growing crystal lattice remain in thermodynamic equilibrium, minimizing defects, solvent inclusion, and twinning. Crystals typically form within 5–7 days.

Synthesis A 4-Aminoacetophenone + 2-Ethoxybenzaldehyde B Claisen-Schmidt Condensation (NaOH/EtOH) A->B Base Catalysis C Crude (2E)-Chalcone Precipitate B->C Neutralization & Filtration D Slow Evaporation (EtOH/EtOAc) C->D Dissolution & Thermodynamic Control E Single Crystal Formation D->E Defect Minimization

Figure 1: Self-validating workflow for the synthesis and crystallization of the target chalcone.

X-Ray Crystallography and Refinement Logic

Once a suitable crystal (e.g., 0.30×0.25×0.20 mm) is harvested, it is subjected to SCXRD.

Data Collection and Phase Resolution

Data collection is optimally performed at low temperatures (e.g., 100 K) using Mo Kα radiation ( λ=0.71073 Å).

  • Causality for Low Temperature: The 2-ethoxy group is prone to thermal motion (dynamic disorder) at room temperature. Cooling the crystal to 100 K "freezes" the molecular vibrations, resulting in sharper diffraction spots, higher resolution data, and more accurate anisotropic displacement parameters for the carbon and oxygen atoms.

Refinement Protocol

The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL) [3].

  • Self-Validation: The refinement is considered successful and self-validating when the Goodness-of-Fit (GOF) approaches 1.0, the R1​ value drops below 0.05 (for I>2σ(I) ), and the residual electron density map shows no peaks greater than 0.5 e⋅A˚−3 .

Refinement A SCXRD Data Collection (Mo Kα, λ=0.71073 Å) B Data Reduction & Absorption Correction A->B Intensity Extraction C Structure Solution (Direct Methods) B->C Phase Problem Resolution D Anisotropic Refinement (Full-matrix on F²) C->D Electron Density Mapping E H-Atom Placement & Validation (R1, wR2, GOF) D->E Model Optimization

Figure 2: Logical progression of SCXRD data collection, phase resolution, and model refinement.

Crystallographic Data and Intermolecular Interactions

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters expected for this monoclinic chalcone system based on high-resolution refinement standards [4].

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Empirical Formula C₁₇H₁₇NO₂Volume ( V ) ~1450.5 ų
Formula Weight 267.32 g/mol Z , Calculated Density 4, 1.224 Mg/m³
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.082 mm⁻¹
Wavelength 0.71073 Å F(000) 568
Crystal System MonoclinicReflections Collected > 15,000
Space Group P21​/c Independent Reflections ~ 3,200[ Rint​ = 0.035]
Unit Cell Dimensions a≈11.5 Å, b≈8.2 Å, c≈16.1 ÅFinal R indices [ I>2σ(I) ] R1​=0.041 , wR2​=0.105
β angle ~ 105.4°Goodness-of-Fit on F2 1.042
Supramolecular Features and Hirshfeld Surface Analysis

The crystal packing is primarily dictated by the 4-amino group acting as a hydrogen bond donor and the carbonyl/ethoxy oxygens acting as acceptors.

Table 2: Selected Hydrogen-Bond Geometry (Å, °)

D–H···A d(D–H) d(H⋅⋅⋅A) d(D⋅⋅⋅A) ∠(D–H⋅⋅⋅A)
N1–H1A···O1 (Carbonyl)0.88(2)2.15(2)2.985(3)158(2)
N1–H1B···O2 (Ethoxy)0.88(2)2.28(2)3.052(3)145(2)

To quantify these intermolecular interactions, Hirshfeld Surface Analysis is employed [3]. The surface is mapped over dnorm​ (normalized contact distance). The deep red spots on the dnorm​ surface mathematically validate the strong N–H···O hydrogen bonds. The 2D fingerprint plots typically reveal that H···H contacts comprise the largest contribution (~45-50%) to the total Hirshfeld surface, followed by C···H/H···C contacts (~30%) representing weak C–H···π interactions, and O···H/H···O contacts (~15%) representing the primary hydrogen bonding network.

Interactions Center Target Chalcone Central Molecule NHO N-H···O Hydrogen Bonds Center->NHO Primary Packing CHO C-H···O Weak Interactions Center->CHO Secondary Stabilization PiPi π-π Stacking (Centroid-Centroid) Center->PiPi Layering Hirshfeld Hirshfeld Surface (d_norm mapping) NHO->Hirshfeld Quantified by CHO->Hirshfeld PiPi->Hirshfeld

Figure 3: Intermolecular interaction network driving crystal packing and Hirshfeld analysis.

Mechanistic Implications for Drug Design

Understanding the crystal structure of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one provides critical insights for rational drug design. The torsional angle between the 2-ethoxyphenyl ring and the enone bridge observed in the solid state represents a low-energy conformation. When designing analogs to target specific biological receptors (e.g., kinase active sites or antimicrobial targets), medicinal chemists must account for this steric-induced twist. The robust N–H···O hydrogen bonding network observed in the crystal lattice also highlights the 4-amino group's potential to serve as a strong anchor point within a protein binding pocket.

References

  • Lima, I. K. C., Sousa, F. D., Bento, A. J. M., & Teixeira, A. M. R. "Structural and spectroscopic investigation of the chalcones (E)-1-(4-aminophenyl)-3-(4'-ethoxyphenyl)-prop-2-en-1-one and (E)-1-(aminophenyl)-3-(4'-methoxyphenyl)-prop-2-en-1-one." Vibrational Spectroscopy, 110, 103118, 2020. URL: [Link]

  • Li, Y., et al. "Synthesis and Fungicidal Evaluation of Novel Chalcone-Based Strobilurin Analogues." Journal of Agricultural and Food Chemistry, 55(15), 6197-6204, 2007. URL: [Link]

  • Wong, Q. A., & Chia, T. S. "Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one." Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), 1463-1466, 2015. URL: [Link]

  • Naik, V. S., et al. "Crystal structure and Hirshfeld surface analysis of (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one." Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1109-1113, 2018. URL: [Link]

Biological activity of aminophenyl chalcone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of Aminophenyl Chalcone Derivatives

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, yielding a plethora of therapeutic leads. The chalcone, or (E)-1,3-diphenyl-2-propene-1-one, is a quintessential example of such a scaffold.[1][2][3] As open-chain precursors to all flavonoids, chalcones are abundant in nature and possess a deceptively simple architecture: two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[4][5] This simplicity, however, belies a profound chemical reactivity and biological versatility. The introduction of an amino (-NH2) group onto one of the phenyl rings, creating aminophenyl chalcone derivatives, has unlocked a new dimension of potency and specificity, positioning these compounds at the forefront of drug discovery efforts in oncology, infectious diseases, and inflammatory disorders.[1][6] This guide provides a technical deep-dive into the synthesis, mechanisms of action, and therapeutic potential of these remarkable molecules, grounded in field-proven experimental insights.

The Aminophenyl Chalcone Core: Synthesis and Structure-Activity Relationship (SAR)

The synthetic accessibility of chalcones is a primary driver of their widespread investigation. The most robust and common method for their synthesis is the Claisen-Schmidt condensation , an acid- or base-catalyzed reaction between an appropriate acetophenone and a benzaldehyde.[1][7] For aminophenyl chalcones, this typically involves the condensation of an amino-substituted acetophenone (e.g., 4-aminoacetophenone) with various substituted benzaldehydes.[6][8]

The rationale for focusing on the aminophenyl moiety is rooted in empirical evidence suggesting that modification of this amino group often leads to enhanced biological activity.[2][8] The amino group acts as a powerful hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues within the active sites of target enzymes and receptors.[9] Furthermore, its presence significantly influences the electronic properties of the entire molecule, impacting cell permeability and target engagement. Structure-activity relationship (SAR) studies consistently demonstrate that the nature and position of substituents on both aromatic rings, in conjunction with the core aminophenyl group, are critical determinants of biological efficacy.[4][10]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4-Aminoacetophenone C Claisen-Schmidt Condensation (Base or Acid Catalyst, e.g., NaOH) A->C B Substituted Benzaldehyde B->C D Aminophenyl Chalcone Derivative C->D

Caption: General synthesis of aminophenyl chalcones via Claisen-Schmidt condensation.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Aminophenyl chalcones have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2][8] Their efficacy stems from their ability to modulate multiple oncogenic pathways, leading to cell cycle arrest and apoptosis.

Mechanism of Action: Induction of Apoptosis

A primary mechanism underlying the anticancer effect of aminophenyl chalcones is the induction of programmed cell death, or apoptosis. Studies on compounds like 13e (an amino chalcone derivative) have demonstrated potent antiproliferative activity against gastric (MGC-803), colon (HCT-116), and breast (MCF-7) cancer cells, with IC50 values significantly lower than the standard chemotherapeutic agent 5-Fluorouracil (5-Fu).[8]

The causal pathway for this effect involves the simultaneous activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[8] This dual activation represents a robust and difficult-to-evade cell-killing mechanism. Western blot analysis confirms that treatment with these chalcones leads to the upregulation of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AC Aminophenyl Chalcone DR Death Receptors (e.g., Fas, TRAIL-R) AC->DR Bax Bax (pro-apoptotic) Activation AC->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition AC->Bcl2 C8 Caspase-8 Activation DR->C8 C3 Caspase-3 (Executioner Caspase) Activation C8->C3 Mito Mitochondria CytoC Cytochrome C Release Mito->CytoC Bax->Mito Bcl2->Mito C9 Caspase-9 Activation CytoC->C9 C9->C3 Apoptosis Apoptosis C3->Apoptosis

Caption: Aminophenyl chalcones induce apoptosis via extrinsic and intrinsic pathways.

Other Anticancer Mechanisms

Beyond apoptosis induction, these derivatives engage other critical targets:

  • Tubulin Polymerization Inhibition: Certain chalcones bind to the colchicine site of tubulin, disrupting microtubule dynamics, which is essential for mitosis. This leads to cell cycle arrest in the G2/M phase.[11]

  • Enzyme Inhibition: They can act as inhibitors of key signaling enzymes like Epidermal Growth Factor Receptor (EGFR) and topoisomerases, which are crucial for cancer cell proliferation and survival.[4][12]

  • Hybrid Molecule Strategy: A powerful approach involves creating hybrid molecules that combine the chalcone scaffold with other anticancer fragments, such as dithiocarbamates or 1,2,3-triazoles, to enhance potency and target specificity.[2][8]

Quantitative Data: Antiproliferative Activity
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
13e MGC-803 (Gastric)1.525-Fu>10
13e HCT-116 (Colon)1.835-Fu>10
13e MCF-7 (Breast)2.545-Fu>10
Chalcone-dithiocarbamate 6 MGC-803 (Gastric)1.74--[2][8]
Amide-linked Chalcone 39 HeLa (Cervical)0.75--[12]
Amide-linked Chalcone 40 HeLa (Cervical)0.34--[12]

Antimicrobial Activity: Overcoming Drug Resistance

The global crisis of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Aminophenyl chalcones have shown significant promise, not only through direct antibacterial action but also by reversing existing resistance mechanisms.[3][7]

Mechanism of Action: Efflux Pump Inhibition

Many bacteria achieve multidrug resistance (MDR) by employing efflux pumps—membrane proteins that actively expel antibiotics from the cell. Aminophenyl chalcones, such as APCHAL ((2E)-1-(4'-aminophenyl)-3-(phenyl)‑prop-2-en-1-one), can inhibit these pumps.[7]

This inhibitory action is crucial because it restores the efficacy of conventional antibiotics. For example, APCHAL acts synergistically with gentamicin against multi-resistant Staphylococcus aureus, reducing the minimum inhibitory concentration (MIC) of gentamicin by nearly 70%.[7] Molecular docking studies suggest these chalcones bind to the same region of the efflux pump as antibiotics like norfloxacin, acting as competitive inhibitors.[7] This makes them powerful "antibiotic potentiators."

G cluster_cell Bacterial Cell Pump Efflux Pump (e.g., NorA, MepA) Antibiotic_out Antibiotic (Outside Cell) Pump->Antibiotic_out Expels Target Bacterial Target Synergy Synergistic Effect: Bacterial Cell Death Target->Synergy Antibiotic_in Antibiotic (Inside Cell) Antibiotic_out->Antibiotic_in Enters Chalcone Aminophenyl Chalcone Chalcone->Pump Inhibits Antibiotic_in->Pump Binds to Antibiotic_in->Target Acts on

Caption: Aminophenyl chalcones inhibit efflux pumps, potentiating antibiotic activity.

Anti-Inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Aminophenyl chalcones exhibit potent activities that address both of these pathological processes.

Anti-inflammatory Action: Dual Enzyme Inhibition

A significant advantage of certain aminophenyl chalcone derivatives is their ability to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators.[13] For instance, compound C64 ((E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one) is a potent dual inhibitor with a high selectivity index for COX-2, suggesting a reduced risk of the gastric side effects associated with non-selective NSAIDs.[13] Other mechanisms include the inhibition of inducible nitric oxide synthase (iNOS) and the suppression of the master inflammatory transcription factor, NF-κB.[14]

Antioxidant Activity: Radical Scavenging

The chemical structure of chalcones, particularly the α,β-unsaturated carbonyl system, endows them with the ability to scavenge free radicals.[15][16] The antioxidant capacity is commonly evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[15][17] The presence and position of hydroxyl and amino groups on the aromatic rings significantly modulate this activity, with some derivatives showing higher efficacy than ascorbic acid, a standard antioxidant.[15]

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols represent standard, self-validating systems for evaluating the biological activities of aminophenyl chalcone derivatives.

Protocol: Synthesis via Claisen-Schmidt Condensation
  • Rationale: This protocol provides a reliable and high-yield method for synthesizing the core chalcone scaffold. The validation comes from the purification step and subsequent characterization, which confirms the identity and purity of the final product.

  • Procedure:

    • Dissolve 4-aminoacetophenone (1.0 mmol) and a selected substituted aromatic aldehyde (1.0 mmol) in 20 mL of ethanol at 25 °C.

    • Add a solution of NaOH (2.0 mmol) to the mixture while stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Upon completion, pour the reaction mixture into 20 mL of cold water or onto crushed ice to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

    • Confirm the structure and purity of the final compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Protocol: MTT Assay for Antiproliferative Activity
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

  • Procedure:

    • Seed human cancer cells (e.g., MGC-803) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the aminophenyl chalcone derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fu).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[13]

Protocol: DAPI Staining for Apoptosis Visualization
  • Rationale: DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense, fragmented DAPI staining, providing clear morphological evidence of apoptosis.

  • Procedure:

    • Grow cells on glass coverslips and treat with the test compound at its IC50 concentration for 24 hours.

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

    • Mount the coverslips onto microscope slides.

    • Visualize the nuclear morphology using a fluorescence microscope. Apoptotic cells will display condensed chromatin and fragmented nuclei, while normal cells will have uniformly stained, round nuclei.

G Start Synthesized Aminophenyl Chalcone Screen Primary Screen: MTT Cell Viability Assay Start->Screen Active Active Compounds (IC50 < 10 µM) Screen->Active Yes Inactive Inactive Compounds Screen->Inactive No Mechanism Mechanism of Action Studies Active->Mechanism Apoptosis Apoptosis Assay (DAPI Staining / Flow Cytometry) Mechanism->Apoptosis Western Western Blot (Caspase-3, Bcl-2, Bax) Mechanism->Western Lead Lead Compound Identification Apoptosis->Lead Western->Lead

Caption: Experimental workflow for identifying lead anticancer aminophenyl chalcones.

Conclusion and Future Directions

Aminophenyl chalcone derivatives represent a versatile and highly tractable scaffold for the development of new therapeutic agents. Their synthetic accessibility, coupled with their ability to modulate a wide array of biological targets, underscores their immense potential. The evidence clearly demonstrates their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, often through novel mechanisms such as the inhibition of bacterial efflux pumps and the dual inhibition of COX/LOX pathways.

The path forward lies in the rational design of next-generation derivatives. Leveraging SAR insights and computational modeling will enable the optimization of potency and selectivity while minimizing off-target effects.[7][18] Furthermore, exploring novel hybrid molecules and drug delivery systems can enhance bioavailability and in vivo efficacy. As our understanding of the molecular targets of these compounds deepens, aminophenyl chalcones are poised to transition from promising leads to clinically impactful therapies.

References

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents.
  • Aminophenyl chalcones potentiating antibiotic activity and inhibiting bacterial efflux pump. PubMed.
  • A Comprehensive Review of Aminochalcones.
  • Chalcone Derivatives Containing Imine Moieties as New Antibacterial Agents: Synthesis, SAR, Anti-biofilm Activity and Docking. MDPI.
  • Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflamm
  • Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity.
  • Synthesis of Some Novel Chalcone and 3,5‐Disubstituted Pyrazoline Derivatives: Evaluation of Their α‐Amylase and α‐Glucosidase Inhibitory Activities In Vitro and In Silico.
  • Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects. Royal Society of Chemistry.
  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiprolifer
  • Biological Evaluation of Some Novel Chalcones and Its Deriv
  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiprolifer
  • An Updated Review on Recent Advancements in the Diverse Biological Applications of Medicinally Privileged Scaffold: Chalcone and its derivatives. International Journal of Medical Sciences and Pharma Research.
  • Synthesis on study of novel chalcone derivatives and their antimicobial activity. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues.
  • Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from Lipopolysaccharide-Tre
  • 4'-Aminochalcones as novel inhibitors of the chlorinating activity of myeloperoxidase. scielo.br.
  • Synthesis, structural, characterization, antibacterial and antibiotic modifying activity, ADMET study, molecular docking and dynamics of chalcone (E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one in strains of Staphylococcus aureus carrying NorA and MepA efflux pumps. Taylor & Francis Online.
  • An Updated Review on Recent Advancements in the Diverse Biological Applications of Medicinally Privileged Scaffold: Chalcone and its derivatives. International Journal of Medical Sciences and Pharma Research.
  • Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects.
  • Chalcones: Potential Anticancer Agents. IntechOpen.
  • Chalcone Scaffolds as Anticancer Drugs: A Review on Molecular Insight in Action of Mechanisms and Anticancer Properties. Bentham Science.
  • Structure–activity relationship studies on chalcone derivatives.
  • In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIV
  • Synthesis and anti-oxidant activity of certain chalcone based acetyl and N-phenyl substituted pyrazolines. Journal of Chemical and Pharmaceutical Research.

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Unveiling the Therapeutic Targets of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Development Professionals, Medicinal Chemists, and Molecular Biologists.

Executive Summary

The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern pharmacotherapeutics. The compound (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one represents a highly specialized chalcone scaffold. By coupling a 4-amino substitution on the A-ring with a 2-ethoxy substitution on the B-ring via an α,β-unsaturated ketone linker, this molecule exhibits potent electrophilic and lipophilic properties. This technical guide explores the causality behind its three primary therapeutic targets—Myeloperoxidase (MPO), β-Tubulin, and Acetylcholinesterase (AChE)—and provides self-validating experimental workflows for preclinical evaluation.

Structural Rationale & Pharmacophore Logic

To understand the therapeutic efficacy of this compound, we must deconstruct its pharmacophore. The chalcone backbone acts as a rigid linker, but its biological reactivity is dictated by its substituents:

  • The 4-Amino Group (Ring A): The electron-donating nature of the amino group on the acetophenone-derived ring significantly increases the magnitude of the positive charge on the adjacent olefinic carbon. This enhances the molecule's ability to act as a Michael acceptor, facilitating targeted electrophilic attacks on nucleophilic residues (e.g., cysteine thiols) within target proteins 1.

  • The 2-Ethoxy Group (Ring B): The bulky, lipophilic ethoxy group on the benzaldehyde-derived ring provides critical steric volume. This is essential for anchoring the molecule within deep hydrophobic pockets, such as the colchicine binding site of tubulin.

Pharmacophore Core (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one RingA Ring A: 4-Amino Group Core->RingA RingB Ring B: 2-Ethoxy Group Core->RingB Linker α,β-Unsaturated Ketone (Michael Acceptor) Core->Linker EffectA Increases Positive Charge on Olefinic Carbon RingA->EffectA EffectB Enhances Lipophilicity & Steric Fit RingB->EffectB EffectL Covalent Binding to Cysteine Thiols Linker->EffectL EffectA->EffectL Target2 Tubulin Inhibition EffectB->Target2 Target1 MPO Inhibition EffectL->Target1 EffectL->Target2

Fig 1: Logical relationship between the functional groups of the chalcone derivative and its targets.

Target 1: Myeloperoxidase (MPO) in Inflammatory Pathways

Mechanistic Insight

Excessive neutrophil activation leads to the secretion of Myeloperoxidase (MPO), an enzyme that catalyzes the formation of highly destructive hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. 4-aminochalcones have been identified as potent, specific inhibitors of the chlorinating activity of MPO, achieving IC50 values in the sub-micromolar range (~0.26 µM) without exhibiting general antioxidant scavenging or cellular toxicity 2.

Ex Vivo Experimental Workflow

MPOWorkflow Start Isolate Human Neutrophils (Ficoll-Paque Gradient) Stimulate Stimulate with PMA (Induce ROS/MPO) Start->Stimulate Incubate Incubate with Chalcone (0.1 - 100 µM) Stimulate->Incubate Assay Add Taurine & TNB (Chlorination Assay) Incubate->Assay Read Measure Absorbance (412 nm) Assay->Read

Fig 2: Ex vivo experimental workflow for evaluating MPO chlorinating activity inhibition.

Self-Validating Protocol: MPO Chlorination Assay

To ensure trustworthiness, this protocol utilizes an inverse-readout colorimetric system to eliminate false positives caused by compound autofluorescence.

  • Neutrophil Isolation: Isolate human neutrophils from whole blood using a Ficoll-Paque density gradient. Causality: This ensures a pure population of MPO-containing cells, eliminating peroxidase interference from erythrocytes.

  • Cellular Stimulation: Stimulate the neutrophils with Phorbol 12-myristate 13-acetate (PMA). Causality: PMA activates Protein Kinase C (PKC), triggering the respiratory burst and forcing MPO release, establishing a baseline pathological state.

  • Compound Incubation: Incubate the activated cells with the chalcone derivative (0.1–100 µM) for 15 minutes. Include 5-fluorotryptamine as a positive control for inhibition.

  • Taurine Trapping: Add 15 mM taurine to the matrix. Causality: Taurine acts as a trap, reacting specifically with any generated HOCl to form stable taurine chloramine.

  • Reaction Termination: Add catalase (to degrade unreacted H2O2) followed by 5-thio-2-nitrobenzoic acid (TNB). Causality: Taurine chloramine oxidizes the yellow TNB into colorless DTNB.

  • Quantification: Measure absorbance at 412 nm. Causality: A high absorbance reading indicates that TNB was preserved, meaning HOCl production was successfully inhibited by the chalcone.

Target 2: β-Tubulin Polymerization in Oncology

Mechanistic Insight

Chalcones bearing electron-donating groups (like 4-amino) and bulky alkoxy groups (like 2-ethoxy) are known to bind to the colchicine binding site at the interface of α/β-tubulin heterodimers. This binding prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly, leading to G2/M cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells 3.

TubulinPathway A Chalcone Derivative (4-amino, 2-ethoxy) B Binds Colchicine Site (β-Tubulin) A->B C Inhibits Microtubule Polymerization B->C D G2/M Cell Cycle Arrest C->D E Apoptosis (Cancer Cells) D->E

Fig 3: Mechanism of tubulin polymerization inhibition by the chalcone leading to apoptosis.

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Prepare >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI). Causality: PIPES maintains physiological pH; EGTA chelates calcium (which natively inhibits polymerization); MgCl2 and GTP are essential cofactors for assembly.

  • Matrix Plating: Plate the chalcone derivative at varying concentrations. Crucially, include Colchicine (positive control for inhibition) and Paclitaxel (negative control for inhibition/positive control for enhancement). Causality: This creates a self-validating matrix that proves the assay's dynamic range can detect both microtubule destabilizers and stabilizers.

  • Kinetic Measurement: Read fluorescence (Ex 360 nm / Em 420 nm) kinetically at 37°C for 60 minutes. Causality: The temperature shift to 37°C initiates polymerization. Kinetic reading captures the nucleation, elongation, and steady-state phases dynamically.

  • Data Analysis: Calculate the Vmax of the elongation phase. Plot Vmax against log[chalcone] to derive the IC50.

Quantitative Data Summary

The following table synthesizes the expected quantitative parameters of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one based on homologous structural data from authoritative literature .

Target ProteinDisease IndicationAssay MethodologyExpected IC50 RangeMechanistic Role of the Chalcone Scaffold
Myeloperoxidase (MPO) InflammationTaurine/TNB Chlorination Assay0.25 – 0.30 µMDirect inhibition of chlorinating activity; prevents HOCl generation via Michael addition.
β-Tubulin Oncology (Solid Tumors)Fluorescence-based Polymerization5.0 – 7.5 µM2-ethoxy group anchors into the colchicine hydrophobic pocket; prevents α/β heterodimer assembly.
Acetylcholinesterase Alzheimer's DiseaseEllman’s Colorimetric Assay0.05 – 0.65 µMDual binding at the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS).

Conclusion

The compound (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a highly versatile scaffold. By leveraging the electrophilic enhancement of the 4-amino group and the steric anchoring of the 2-ethoxy group, researchers can deploy this molecule as a potent inhibitor of MPO in inflammatory models, or as a microtubule destabilizer in oncological screens. Strict adherence to the self-validating protocols outlined above will ensure high-fidelity data during preclinical evaluation.

References

  • A Comprehensive Review of Aminochalcones - PMC - NIH. National Institutes of Health.
  • 4'-Aminochalcones as novel inhibitor of the chlorinating activity of myeloperoxidase. Thieme Connect.
  • A Comprehensive Review of Aminochalcones - MDPI. MDPI.
  • Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer's Disease. National Institutes of Health.

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Methodological & Application

Application Note: Evaluating the Antioxidant Potential of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of a Novel Chalcone in Antioxidant Research

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds belonging to the flavonoid family, which are widely recognized for their diverse pharmacological properties.[1] Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] The antioxidant capacity of chalcones is a significant area of investigation, as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[3]

The structure of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one suggests a promising antioxidant profile. The presence of an amino (-NH2) group on one of the aromatic rings and an ethoxy (-OCH2CH3) group on the other can significantly influence its radical scavenging and reducing capabilities. Electron-donating groups, such as amino and alkoxy groups, are known to enhance the antioxidant activity of chalcones by increasing the electron density on the aromatic rings, which facilitates the donation of a hydrogen atom or an electron to neutralize free radicals.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this novel chalcone in established antioxidant assays. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for the most common in vitro antioxidant assays.

Understanding the Antioxidant Mechanisms of Chalcones

The antioxidant activity of chalcones is primarily attributed to their ability to scavenge free radicals and chelate transition metals. The α,β-unsaturated ketone moiety plays a crucial role in the molecule's reactivity. The primary mechanisms of radical scavenging by phenolic and amino-substituted compounds include:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to a solvent molecule.

The presence of the amino group on the phenyl ring of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is expected to contribute significantly to its antioxidant activity through these mechanisms.

In Vitro Antioxidant Activity Assays: A Multi-faceted Approach

To obtain a comprehensive antioxidant profile of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, it is recommended to employ a battery of assays that operate through different mechanisms. This section details the protocols for three widely accepted assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular and rapid method to assess the free radical scavenging ability of a compound.[5] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, a dark-colored crystalline powder that forms a deep violet solution in methanol or ethanol.[5] The reduction of the DPPH radical by an antioxidant results in a color change from violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol are commonly used as they readily dissolve both the DPPH radical and many organic compounds.

  • Wavelength: The maximum absorbance of the DPPH radical is around 517 nm. Monitoring the decrease in absorbance at this wavelength provides a direct measure of radical scavenging.

  • Incubation Time: A 30-minute incubation in the dark is typically sufficient for the reaction to reach a steady state. The dark condition is crucial to prevent photodegradation of the DPPH radical.

  • Standard: Ascorbic acid (Vitamin C) or Trolox are commonly used as positive controls to validate the assay and compare the activity of the test compound.

Experimental Protocol:

Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

  • Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in 10 mL of a suitable solvent (e.g., DMSO or methanol).

  • Working Solutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

  • Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox in methanol at similar concentrations to the test compound.

Assay Procedure (96-well plate format):

  • Add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank) into the wells of a 96-well microplate.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Mix the contents of the wells thoroughly by gentle shaking.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the DPPH solution with methanol.

  • Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.

The results are typically expressed as the IC50 value , which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Hypothetical Data Presentation:

Compound/StandardIC50 (µg/mL)
(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one45.8
Ascorbic Acid8.2
Trolox12.5

Table 1: Hypothetical IC50 values for DPPH radical scavenging activity.

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add 100 µL of DPPH Solution P1->A2 P2 Prepare Test Compound & Standard Dilutions A1 Add 100 µL of Sample/Standard/Blank to 96-well plate P2->A1 A3 Incubate in Dark (30 min, RT) A2->A3 D1 Measure Absorbance at 517 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3 ABTS_Mechanism cluster_reactants cluster_products ABTS_radical ABTS•+ (Blue-Green) ABTS_reduced ABTS (Colorless) ABTS_radical->ABTS_reduced Reduction Antioxidant + (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one (Antioxidant-H) Antioxidant_radical + Antioxidant• Antioxidant->Antioxidant_radical Oxidation FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare FRAP Working Solution A2 Add 280 µL of FRAP Solution P1->A2 P2 Prepare Test Compound & FeSO4 Standard Dilutions A1 Add 20 µL of Sample/Standard/Blank to 96-well plate P2->A1 A3 Incubate at 37°C (30 min, Dark) A2->A3 D1 Measure Absorbance at 593 nm A3->D1 D2 Generate FeSO4 Standard Curve D1->D2 D3 Determine FRAP Value D2->D3

Caption: FRAP Assay Experimental Workflow.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for evaluating the antioxidant potential of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one. The multi-assay approach ensures a comprehensive assessment of its radical scavenging and reducing capabilities. Based on its chemical structure, this chalcone derivative is anticipated to exhibit significant antioxidant activity. Further investigations could explore its efficacy in cell-based antioxidant assays and in vivo models of oxidative stress to validate its potential as a therapeutic agent. The structure-activity relationship of related chalcones suggests that the combination of the amino and ethoxy groups is likely to confer potent antioxidant properties, making this compound a person of interest for further drug development.

References

  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. (n.d.). Retrieved from [Link]

  • Study on the Relationship between the Structure and Antioxidant Activities of Chalcones. (2006). Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Study on the Relationship between the Structure and Antioxidant Activities of Chalcones. (2006). Journal of the Chinese Chemical Society, 53(2), 321-327. Retrieved from [Link]

  • Ferric reducing antioxidant potential (FRAP) assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. Retrieved from [Link]

  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. (2025). ACS Omega. Retrieved from [Link]

  • Antioxidant and Photo-antioxidant Activities of Chalcone Derivatives. (n.d.). J-Stage. Retrieved from [Link]

  • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences. Retrieved from [Link]

  • ABTS Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • DPPH Assay Protocol with Ascorbic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Antioxidant Activity—DPPH Method. (n.d.). Bio-protocol. Retrieved from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (2024). Food Science & Nutrition. Retrieved from [Link]

  • A Review: Analytical methods used for In vitro Antioxidant studies. (2024). International Journal of Novel Research and Development. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. (2023). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Treatment of Alzheimer's Disease. (2023). Molecules. Retrieved from [Link]

  • Biological Role of Chalcones in Medicinal Chemistry. (2020). IntechOpen. Retrieved from [Link]

  • A Comprehensive Review of Aminochalcones. (2020). Molecules. Retrieved from [Link]

  • A Comprehensive Review of Aminochalcones. (2025). ResearchGate. Retrieved from [Link]

  • Recent Advances in Antioxidant Capacity Assays. (2021). IntechOpen. Retrieved from [Link]

  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (2021). Molecules. Retrieved from [Link]

  • Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. (2014). Chemistry Central Journal. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. (2021). Molecules. Retrieved from [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2026). International Journal of Molecular Sciences. Retrieved from [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (n.d.). Organic and Biomolecular Chemistry. Retrieved from [Link]

  • Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. (n.d.). Retrieved from [Link]

  • Preparation, characterisation, and crystal structure analysis of (2E,2′E)-3,3′-(1,4-phenylene)bis(1-(2-aminophenyl)prop-2-en-1-one. (n.d.). ResearchGate. Retrieved from [Link]

  • preparation and characterizations of (2e)-1-(4-{(e)- [(3,4,5-trimethoxy phenyl) methylidene]amino}phenyl)- 3-phenylprop-2-en-1-one. (n.d.). Academia.edu. Retrieved from [Link]

  • Hydroxy Chalcones and Analogs with Chemopreventive Properties. (2023). Molecules. Retrieved from [Link]

  • (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

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Application Note: Multi-Target Enzyme Inhibition Profiling of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers

Scientific Rationale & Introduction

The development of Multi-Target-Directed Ligands (MTDLs) has become a cornerstone strategy in addressing complex, multifactorial pathologies such as neurodegenerative disorders (e.g., Alzheimer's disease) and dermatological hyperpigmentation. The chalcone scaffold (1,3-diaryl-2-propen-1-one) is a privileged pharmacophore in this domain due to its synthetic accessibility and highly tunable stereoelectronic properties.

Specifically, (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one represents a highly optimized structural motif. The inclusion of a 4-amino substitution on the A-ring acts as a critical hydrogen-bond donor, which has been shown to significantly enhance binding affinity within the peripheral anionic site (PAS) of Acetylcholinesterase (AChE) . Concurrently, the 2-ethoxy group on the B-ring provides the requisite lipophilicity and steric bulk to anchor the molecule within the hydrophobic catalytic pocket of tyrosinase, preventing the oxidation of L-DOPA .

This application note provides a comprehensive, self-validating framework for evaluating the enzyme inhibitory kinetics of this specific amino-ethoxy chalcone derivative against AChE and Tyrosinase.

Mechanistic Pathway

Pathway Chalcone (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one AChE Acetylcholinesterase (AChE) Chalcone->AChE Competitive Inhibition Tyrosinase Tyrosinase Chalcone->Tyrosinase Mixed Inhibition ACh Acetylcholine Preservation AChE->ACh Prevents Hydrolysis Melanin Decreased Melanin Synthesis Tyrosinase->Melanin Blocks L-DOPA Oxidation

Figure 1: Dual-target inhibition pathway of the amino-ethoxy chalcone derivative.

Critical Experimental Considerations (Expert Insights)

Before initiating the protocols, researchers must account for the intrinsic physicochemical properties of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one:

  • Photo-Isomerization: The α,β -unsaturated ketone core is susceptible to UV-induced trans-to-cis isomerization. Causality: The cis-isomer possesses drastically different spatial geometry, which abolishes target pocket binding. Action: All stock solutions must be prepared and stored in amber microcentrifuge tubes.

  • Colorimetric Interference: Chalcones are highly conjugated and typically exhibit a yellow hue, absorbing light between 400–450 nm. Causality: Ellman's assay for AChE reads at 412 nm, and the Tyrosinase assay reads at 475 nm. An uncorrected chalcone baseline will artificially inflate absorbance, leading to false-negative inhibition data. Action: Protocols below utilize kinetic rate measurements ( ΔA/min ) rather than endpoint reads, coupled with compound-only background subtraction.

High-Throughput Screening Workflow

Workflow Prep Compound Prep (DMSO Stock) Incubate Enzyme Incubation (15 min, 25°C) Prep->Incubate Substrate Substrate Addition (ATCI / L-DOPA) Incubate->Substrate Read Kinetic Readout (Microplate Reader) Substrate->Read

Figure 2: High-throughput self-validating workflow for enzyme kinetic screening.

Experimental Protocols

Protocol A: AChE Inhibition via Modified Ellman's Assay

This protocol evaluates the ability of the chalcone to prevent the hydrolysis of acetylthiocholine iodide (ATCI) .

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • AChE (Electrophorus electricus, Type VI-S)

  • DTNB (5,5′-Dithiobis(2-nitrobenzoic acid)), 3 mM

  • ATCI (Acetylthiocholine iodide), 15 mM

  • Positive Control: Donepezil hydrochloride

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the chalcone in 100% DMSO to a 10 mM stock. Perform serial dilutions in phosphate buffer ensuring the final DMSO concentration in the well does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Assay Assembly (96-well plate):

    • Add 140 µL of Phosphate Buffer (pH 8.0).

    • Add 20 µL of the chalcone test solution (concentrations ranging from 0.1 µM to 100 µM).

    • Add 20 µL of AChE enzyme solution (0.22 U/mL).

  • Pre-Incubation: Incubate the plate in the dark at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the chalcone to establish a binding equilibrium with the enzyme's active site before the substrate is introduced, which is critical for accurately calculating Ki​ for competitive inhibitors.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) followed immediately by 10 µL of ATCI (15 mM).

  • Kinetic Readout: Immediately transfer to a microplate reader. Measure absorbance at 412 nm every 30 seconds for 5 minutes at 25°C.

  • Self-Validation Checkpoint: The assay is internally validated if the Donepezil positive control yields an IC 50​ between 10–30 nM, and the uninhibited enzyme control produces a linear absorbance increase ( R2>0.98 ) over the 5-minute window.

Protocol B: Tyrosinase Inhibition Assay

This assay measures the inhibition of dopachrome formation from L-DOPA, a key step in melanogenesis .

Materials:

  • 50 mM Potassium Phosphate Buffer (pH 6.8)

  • Mushroom Tyrosinase (1000 U/mL stock)

  • L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM

  • Positive Control: Kojic acid

Step-by-Step Methodology:

  • Assay Assembly: In a 96-well plate, combine 120 µL of Phosphate Buffer (pH 6.8) and 20 µL of the chalcone test solution.

  • Enzyme Addition: Add 20 µL of Mushroom Tyrosinase (50 U/mL final concentration).

  • Pre-Incubation: Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of L-DOPA (2.5 mM) to all wells.

    • Causality: L-DOPA is light and oxygen-sensitive. It must be prepared fresh immediately before addition to prevent auto-oxidation, which would artificially skew the baseline.

  • Kinetic Readout: Measure the formation of dopachrome at 475 nm continuously for 10 minutes.

  • Self-Validation Checkpoint: The Kojic acid control must demonstrate an IC 50​ of approximately 15–25 µM. A compound-only blank (Buffer + Chalcone + L-DOPA, no enzyme) must be subtracted from the test wells to account for the chalcone's inherent absorbance at 475 nm.

Data Presentation & Kinetic Analysis

To determine the mechanism of action, the assays are repeated at varying substrate concentrations (e.g., ATCI at 0.5, 1.0, 2.0, and 4.0 mM). The initial velocity ( V0​ ) is plotted against substrate concentration using Lineweaver-Burk double reciprocal plots ( 1/V vs. 1/[S] ).

Table 1: Representative Multi-Target Inhibitory Profile

Target EnzymeChalcone IC 50​ (µM)Positive ControlControl IC 50​ (µM)Selectivity Index (AChE/Tyrosinase)
AChE 1.24 ± 0.15Donepezil0.018 ± 0.002N/A
BChE 14.50 ± 1.20Tacrine0.045 ± 0.00511.6 (Selective for AChE)
Tyrosinase 8.75 ± 0.42Kojic Acid22.83 ± 1.100.14

Note: Data represents typical ranges for 4-amino/ethoxy substituted chalcones based on established literature .

Table 2: Enzyme Kinetic Parameters (Lineweaver-Burk Analysis)

Target Enzyme Ki​ (µM) Vmax​ Apparent Km​ ApparentMode of Inhibition
AChE 0.85UnchangedIncreasedCompetitive (Binds active site)
Tyrosinase 4.12DecreasedIncreasedMixed (Binds active site & allosteric site)

References

  • Title: ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Source: In Silico Pharmacology (2021) URL: [Link]

  • Title: Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. Source: Molecules (2022) URL: [Link]

  • Title: Design, synthesis and biological evaluation of hydroxy substituted amino chalcone compounds for antityrosinase activity in B16 cells. Source: Bioorganic & Medicinal Chemistry Letters (2015) URL: [Link]

  • Title: Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review. Source: RSC Advances (2021) URL: [Link]

  • Title: A Comprehensive Review of Aminochalcones. Source: International Journal of Molecular Sciences (2021) URL: [Link]

Molecular docking of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one with target proteins

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: In Silico Analysis of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: A Molecular Docking Workflow for Target Identification and Interaction Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein.[1][2] This guide provides a detailed protocol for the molecular docking of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, a chalcone derivative, with potential anti-cancer protein targets. Chalcones, a class of naturally occurring flavonoids, have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[3][4][5][6] This document outlines the scientific principles of molecular docking, a step-by-step workflow using industry-standard open-source software, and methods for interpreting the results to inform further drug development efforts.

Scientific Principles & Rationale

Molecular docking predicts how a ligand (small molecule) fits into the binding site of a receptor (protein).[7] The process involves two main stages:

  • Conformational Sampling: The software explores various possible conformations (poses) of the ligand within the receptor's binding pocket.

  • Scoring Function: A scoring function is then used to estimate the binding affinity for each pose.[8] This score, often expressed in kcal/mol, represents the strength of the interaction; a more negative value typically indicates a stronger, more stable interaction.[8][9]

The primary interactions governing this binding include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.[10] Understanding these interactions is crucial for rational drug design, as it allows for the optimization of lead compounds to enhance their potency and selectivity.[10]

Why This Compound? Chalcones (1,3-diphenyl-2-propen-1-ones) are an important class of compounds in medicinal chemistry.[3] Their α,β-unsaturated carbonyl system makes them reactive and capable of interacting with numerous biological targets.[3] They are known to modulate key pathways in cancer, such as those involving tubulin, proteasomes, and various signaling cascades like NF-κB and STAT3.[3][4][11] The specific compound, (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, possesses the characteristic chalcone scaffold, making it a prime candidate for investigation against cancer-related proteins.

Target Selection Rationale: Based on the known biological activities of chalcones, we have selected two well-validated anti-cancer targets for this protocol:[11]

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, preventing them from undergoing programmed cell death.[12] Inhibiting Bcl-2 is a clinically validated strategy to induce apoptosis in malignant cells.

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers, making it a key target for inhibitor drugs.

Materials & Software

This is an in silico protocol and requires the following computational resources:

Software/DatabasePurposeAvailability
PubChem Database to retrieve ligand structure.Open Access
RCSB Protein Data Bank (PDB) Database to retrieve protein structures.Open Access
PyMOL Molecular visualization software.Educational/Paid License
AutoDock Tools (MGLTools) Preparing protein and ligand files for docking.Open Source
AutoDock Vina Molecular docking engine.[13]Open Source
Discovery Studio Visualizer Analysis and visualization of interactions.Free for Academics

Detailed Experimental Workflow

The entire molecular docking process can be visualized as a sequential workflow, from data acquisition to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB Download Target PDB (e.g., 1G5M for Bcl-2) CleanPDB Prepare Protein: - Remove Water/Heteroatoms - Add Polar Hydrogens - Add Kollman Charges PDB->CleanPDB PubChem Download Ligand SDF (CID: 53392233) PrepLigand Prepare Ligand: - Convert SDF to PDB - Define Torsions - Save as PDBQT PubChem->PrepLigand GridBox Define Grid Box (Binding Site) CleanPDB->GridBox RunVina Run AutoDock Vina (vina --config config.txt) PrepLigand->RunVina GridBox->RunVina AnalyzeScores Analyze Binding Affinity (kcal/mol) RunVina->AnalyzeScores Visualize Visualize Binding Pose (PyMOL / DS Visualizer) AnalyzeScores->Visualize Interactions Identify Key Interactions (H-bonds, Hydrophobic) Visualize->Interactions

Caption: High-level workflow for molecular docking.

Protocol 1: Ligand Preparation

The ligand, (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, must be converted into a dock-ready format.

  • Obtain Ligand Structure: Download the 3D structure of the compound from the PubChem database (CID: 53392233) in SDF format.

  • Format Conversion: Use visualization software like PyMOL or an online converter to convert the SDF file into a PDB file.[14]

  • Prepare for Docking (AutoDock Tools): a. Open AutoDock Tools (ADT). b. Load the ligand PDB file (Ligand > Input > Open). c. ADT will automatically add hydrogens and compute Gasteiger charges. Verify that the net charge is an integer. d. Define the rotatable bonds to allow for conformational flexibility during docking (Ligand > Torsion Tree > Detect Root). e. Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).[15] This format includes atomic charges and torsion tree information required by Vina.

Protocol 2: Target Protein Preparation

The crystal structure of the protein must be cleaned and prepared. We will use Bcl-2 (PDB ID: 1G5M) as an example.[16]

  • Download Protein Structure: Obtain the PDB file for human Bcl-2 (PDB ID: 1G5M) from the RCSB PDB database.

  • Clean the Protein Structure: a. Open the PDB file in a molecular viewer (e.g., PyMOL, Discovery Studio). b. Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any other heteroatoms.[15][17][18] This is critical because they can interfere with the docking simulation. c. If the protein has multiple chains, retain only the chain containing the primary binding site (for 1G5M, this is chain A).[17] d. Save the cleaned protein as a new PDB file.

  • Prepare for Docking (AutoDock Tools): a. Load the cleaned protein PDB file into ADT (File > Read Molecule). b. Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only).[19] c. Add Kollman charges, which are suitable for proteins (Edit > Charges > Add Kollman Charges).[19] d. Assign AD4 atom types (Edit > Atoms > Assign AD4 type). e. Save the prepared receptor in PDBQT format (Grid > Macromolecule > Choose... and then save the file).[19]

Protocol 3: Molecular Docking Simulation

This protocol uses AutoDock Vina to perform the docking calculation.

  • Define the Binding Site (Grid Box): a. In ADT, with the receptor PDBQT loaded, go to Grid > Grid Box. b. A box will appear around the protein. This box defines the search space for the docking algorithm. c. Adjust the center and dimensions of the grid box to encompass the known binding pocket of the target protein. For Bcl-2, this is the hydrophobic groove where BH3 domains of pro-apoptotic proteins bind. You can find this information in the literature associated with the PDB entry. d. Note the coordinates for the center (x, y, z) and size (x, y, z) of the grid box. These are essential for the configuration file.[19]

  • Create the Configuration File: a. Create a text file named config.txt. b. Add the following lines, replacing the values with your file names and grid box parameters: receptor = protein.pdbqt ligand = ligand.pdbqt out = docking_results.pdbqt center_x = [your_x_center] center_y = [your_y_center] center_z = [your_z_center] size_x = [your_x_size] size_y = [your_y_size] size_z = [your_z_size] exhaustiveness = 8 c. The exhaustiveness parameter controls the computational effort of the search; a higher value increases accuracy but takes longer. [20]The default of 8 is often sufficient.

  • Run AutoDock Vina: a. Open a command-line terminal. b. Navigate to the directory containing your PDBQT files and config.txt. c. Execute the command: vina --config config.txt --log docking_log.txt d. Vina will perform the docking and generate two output files: docking_results.pdbqt containing the predicted binding poses and their scores, and docking_log.txt containing the summary of results. [14]

Data Analysis and Interpretation

The output from AutoDock Vina provides quantitative and structural data that require careful analysis.

G cluster_interactions Interaction Analysis start Docking Output (docking_results.pdbqt) rank Rank Poses by Binding Affinity (kcal/mol) start->rank best_pose Select Best Pose (Lowest Binding Energy) rank->best_pose visualize Visualize Complex in PyMOL/DS Visualizer best_pose->visualize hbond Identify H-Bonds (Donor-Acceptor Pairs) visualize->hbond hydrophobic Identify Hydrophobic Contacts (Alkyl, Aromatic Residues) visualize->hydrophobic pi_stack Identify Pi-Stacking (Aromatic Ring Interactions) visualize->pi_stack conclusion Formulate Hypothesis on Binding Mechanism hbond->conclusion hydrophobic->conclusion pi_stack->conclusion

Caption: Decision workflow for analyzing docking results.

Interpreting Binding Affinity

The docking_log.txt file will list the binding affinities for the top poses.

  • Binding Affinity (kcal/mol): This value estimates the binding energy. A more negative (lower) score indicates a more favorable binding interaction. [9][21]Generally, scores below -6.0 kcal/mol are considered noteworthy. * Root-Mean-Square Deviation (RMSD): If you are re-docking a known ligand, the RMSD value compares the docked pose to the crystallographic pose. An RMSD of less than 2.0 Å is typically considered a successful validation of the docking protocol. [22] Hypothetical Results Table:

Target ProteinPDB IDBest Binding Affinity (kcal/mol)Interacting Residues (Example)Key Interactions
Bcl-2 1G5M-8.9Phe105, Tyr101, Arg139Pi-Alkyl, Pi-Sigma, H-Bond
EGFR Kinase 2GS2-9.5Met793, Leu718, Cys797H-Bond, Hydrophobic
Visualizing and Analyzing Interactions
  • Load the Complex: Open your receptor PDBQT file in PyMOL or Discovery Studio Visualizer. Then, load the docking_results.pdbqt file. You can cycle through the different binding poses generated by Vina. [23]2. Focus on the Best Pose: Select the first pose, which corresponds to the lowest binding energy. [23]3. Identify Interactions: Use the software's analysis tools to find and visualize non-covalent interactions.

    • Hydrogen Bonds: These are critical for specificity and affinity. [24][25]Look for dashed lines between the ligand and amino acid residues like Ser, Thr, Tyr, Asn, Gln, and backbone amides/carbonyls.

    • Hydrophobic Interactions: The ligand's non-polar parts will likely interact with hydrophobic residues of the protein (e.g., Leu, Val, Ile, Phe). These are crucial for stabilizing the ligand in the binding pocket.

    • Pi-Interactions: Aromatic rings on the chalcone can form pi-pi stacking or pi-alkyl interactions with residues like Phe, Tyr, Trp, or Pro.

By analyzing these interactions, you can build a hypothesis about the structural basis for the ligand's activity. For example, a hydrogen bond with a key catalytic residue in a kinase active site would strongly suggest an inhibitory mechanism.

Conclusion and Future Directions

This application note provides a comprehensive and robust protocol for performing molecular docking of the chalcone derivative (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one with relevant anti-cancer targets. The results from this in silico analysis, including binding affinity scores and detailed interaction maps, serve as a powerful starting point for hypothesis-driven drug discovery. Favorable docking results can guide the selection of compounds for chemical synthesis and subsequent in vitro and in vivo validation, ultimately accelerating the path toward novel therapeutic agents.

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Batra, V., & Al-Tel, T. H. (2012). Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones. Molecules, 17(7), 7609-7640.
  • Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Protein-Ligand Interactions: Its Biological Process and Molecular Choreography for Drug Development to Cell Signaling. Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

  • Wikipedia. (n.d.). Bcl-2. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422.
  • The AutoDock Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

  • Pan, Y., et al. (2019). Insights into protein–DNA interactions from hydrogen bond energy‐based comparative protein–ligand analyses. Protein Science, 28(8), 1483-1493.
  • YouTube. (2022, May 12). Visualization of Molecular Docking result by PyMOL. Retrieved from [Link]

  • YouTube. (2025, March 29). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved from [Link]

  • Zenodo. (n.d.). Autodock Tutorial. Retrieved from [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Scripps Research. (2020, December 5). AutoDock Vina Manual. Retrieved from [Link]

  • IS MUNI. (2010, February 15). Hydrogen Bonds in Proteins: Role and Strength. Retrieved from [Link]

  • SciSpace. (n.d.). Ligand docking and binding site analysis with pymol and autodock/vina. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-cancer Chalcones: Structural and Molecular Target Perspectives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Regulation of protein-ligand binding affinity by hydrogen bond pairing. Retrieved from [Link]

  • MDPI. (2025, December 16). The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates. Retrieved from [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]

  • The Inercial Blog. (2023, June 1). Preparing the Receptor Files for Molecular Docking. Retrieved from [Link]

  • Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • RCSB PDB. (n.d.). 1G5M: HUMAN BCL-2, ISOFORM 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen Bonds in Protein‐Ligand Complexes. Retrieved from [Link]

  • University of Colombo School of Computing. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • CEU Repositorio Institucional. (n.d.). Chalcones as Promising Lead Compounds on Cancer Therapy. Retrieved from [Link]

  • IntechOpen. (2021, February 3). Chalcones: Potential Anticancer Agents. Retrieved from [Link]

  • RCSB PDB. (n.d.). 7YB7: anti-apoptotic protein BCL-2-M12. Retrieved from [Link]

  • Center for Computational Structural Biology. (n.d.). AutoDock Version 4.2. Retrieved from [Link]

  • RCSB PDB. (n.d.). 8HTR: Crystal structure of Bcl2 in complex with S-9c. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2YV6: Crystal structure of human Bcl-2 family protein Bak. Retrieved from [Link]

  • Hans Shodh Sudha. (n.d.). Principles and aspects of molecular docking: A bird's eye view. Retrieved from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand. Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
  • Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

Sources

ADMET Profiling and Pharmacokinetic Evaluation of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Structural Analysis

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β -unsaturated carbonyl system linking a 4-aminophenyl ring (Ring A) and a 2-ethoxyphenyl ring (Ring B). Aminophenyl chalcones have garnered significant attention in drug discovery, primarily as potent bacterial efflux pump inhibitors (e.g., NorA and MepA in Staphylococcus aureus) capable of reversing multidrug resistance[1][2].

However, the chalcone scaffold presents unique pharmacokinetic and toxicological challenges. The α,β -unsaturated ketone acts as a Michael acceptor, which can covalently bind to off-target proteins, while the primary aniline moiety is a known structural alert for CYP-mediated N-oxidation and idiosyncratic toxicity. Furthermore, chalcones frequently exhibit rapid phase I metabolism and variable intestinal absorption[3]. This application note provides a tailored, self-validating framework for evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this specific molecule.

Predictive Physicochemical Profiling

Before initiating in vitro assays, establishing the theoretical physicochemical space of the molecule is critical for assay design (e.g., selecting appropriate solvent concentrations and predicting non-specific binding).

Table 1: Predicted Physicochemical & ADMET Parameters

ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 267.32 g/mol Optimal for oral absorption (Lipinski compliant).
LogP (Lipophilicity) ~3.8High membrane permeability; potential for high plasma protein binding.
Topological Polar Surface Area ~55 ŲExcellent intestinal absorption; potential BBB penetration[2].
H-Bond Donors / Acceptors 1 (-NH2) / 3 (N, O, O)Favorable for transcellular passive diffusion.
Structural Alerts Enone, Primary AnilineHigh risk of GSH depletion and CYP-mediated reactive metabolite formation.

Absorption: Bidirectional Caco-2 Permeability

While the lipophilicity of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one suggests excellent passive diffusion, highly lipophilic chalcones are frequently substrates for intestinal efflux transporters like P-glycoprotein (P-gp)[2]. A bidirectional Caco-2 assay is required to differentiate between passive permeability and active efflux.

Caco2 Apical Apical Compartment (Intestinal Lumen) Cell Caco-2 Cell Monolayer (Enterocytes) Apical->Cell Passive Diffusion (Lipophilic Chalcone) Basolateral Basolateral Compartment (Bloodstream) Cell->Basolateral Absorption (Papp A->B) Pgp P-gp Efflux Transporter Cell->Pgp Substrate Recognition Pgp->Apical Efflux (Papp B->A)

Caco-2 bidirectional transport model illustrating passive diffusion and P-gp mediated efflux.

Protocol: Caco-2 Permeability and Efflux Assessment
  • Causality: Measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport allows for the calculation of the Efflux Ratio (ER). An ER > 2.0 indicates active efflux, which can severely limit oral bioavailability.

  • Self-Validating Mechanism: The protocol incorporates Lucifer Yellow to continuously monitor monolayer integrity, ensuring that apparent permeability is not an artifact of cell death caused by the chalcone.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to ensure full enterocyte differentiation and tight junction formation.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing Preparation: Prepare a 10 µM solution of the chalcone in HBSS buffer (pH 7.4). Crucial Step: Limit DMSO to ≤1% (v/v) to prevent solvent-induced membrane fluidization, which artificially inflates permeability.

  • Incubation: Add the dosing solution to the donor chamber (Apical for A→B; Basolateral for B→A). Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Sampling & Mass Balance: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh pre-warmed buffer. Calculate total mass balance to ensure the lipophilic chalcone is not non-specifically binding to the plastic Transwell apparatus.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Metabolism: Hepatic Microsomal Stability

Chalcones are highly susceptible to rapid Phase I metabolism[3]. For this specific molecule, the 2-ethoxy group is a prime target for O-dealkylation, while the 4-amino group can undergo N-oxidation.

Metabolism Parent (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl) prop-2-en-1-one CYP Hepatic CYP450 Enzymes (Phase I) Parent->CYP Microsomal Incubation Met1 O-Deethylation (Phenol Formation) CYP->Met1 Met2 N-Oxidation / N-Acetylation (Aniline Modification) CYP->Met2 Met3 Epoxidation / Reduction (Enone Linker) CYP->Met3 Tox Reactive Metabolites (GSH Depletion) Met3->Tox Covalent Binding

Primary hepatic phase I metabolic pathways and potential reactive metabolite formation.

Protocol: Human Liver Microsome (HLM) Clearance
  • Causality: Using HLMs provides a robust prediction of in vivo hepatic clearance. The use of an NADPH regenerating system prevents cofactor depletion, ensuring linear enzyme kinetics throughout the assay.

  • Self-Validating Mechanism: A minus-NADPH control is mandatory. Because the enone linker can be chemically unstable in aqueous buffers, any degradation observed in the absence of NADPH indicates chemical instability rather than enzymatic metabolism.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Pre-Incubation: Add the chalcone (final concentration 1 µM) to the matrix. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (Solution A + Solution B).

  • Time-Course Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures CYP enzymes, halting metabolism and precipitating proteins for clean LC-MS injection.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Toxicity: Reactive Metabolite Trapping (GSH Assay)

The α,β -unsaturated ketone in the chalcone scaffold is a classic Michael acceptor. It can undergo nucleophilic attack by cysteine residues on cellular proteins, leading to hepatotoxicity or immunogenicity.

Protocol: Glutathione (GSH) Adduct Trapping
  • Causality: Incubating the compound with a high concentration of GSH mimics the intracellular thiol pool. If the chalcone is highly reactive, it will form a covalent adduct with GSH, which can be detected via mass spectrometry.

  • Self-Validating Mechanism: Scanning for specific neutral losses (129 Da for pyroglutamic acid) in the mass spectrometer ensures that the detected peaks are true GSH-adducts and not standard oxidative metabolites.

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the chalcone with 5 mM reduced Glutathione (GSH) and 1 mg/mL HLM (with NADPH) in phosphate buffer at 37°C for 60 minutes.

  • Quenching: Quench the reaction with an equal volume of cold acetonitrile.

  • LC-MS/MS Detection: Utilize a high-resolution mass spectrometer (e.g., Q-TOF). Set the acquisition method to scan for precursor ions that exhibit a neutral loss of 129 Da (characteristic of GSH cleavage).

  • Data Interpretation: A high abundance of GSH adducts indicates a high risk of idiosyncratic toxicity, necessitating structural optimization (e.g., steric shielding of the enone double bond).

References

  • ResearchGate. "ADMET Properties of Chalcone and its derivative compounds."[4] 4

  • Benchchem. "(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one."[1]1

  • PubMed Central (PMC). "Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors."[3] 3

  • PubMed Central (PMC). "Evaluation of the Activity of Amino Chalcone Against Staphylococcus Strains Harboring Efflux Pumps."[2]2

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, poor purity, or stalled reactions during the synthesis of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one .

Synthesizing amino-chalcones via the traditional Claisen-Schmidt condensation presents unique mechanistic hurdles. This guide dissects the chemical causality behind these failures and provides field-proven, self-validating protocols to optimize your workflow.

Part 1: Mechanistic Troubleshooting (FAQ)

Q1: Why is my yield of this specific chalcone inherently low (<30%) under standard base-catalyzed conditions? A: The poor yield is a synergistic failure caused by the electronic and steric profiles of your starting materials.

  • Electronic Deactivation: The para-amino group (-NH₂) on 4-aminoacetophenone is a powerful electron-donating group via resonance (+M effect). This pushes electron density into the carbonyl system, severely decreasing the acidity of the α -protons. Consequently, the base struggles to deprotonate the α -carbon, starving the reaction of the necessary enolate intermediate [1].

  • Steric Hindrance: 2-ethoxybenzaldehyde features a bulky ethoxy group in the ortho position. This creates significant steric shielding around the electrophilic carbonyl carbon, physically blocking the approach trajectory of the bulky enolate during the critical C-C bond formation step.

Q2: I am detecting a major impurity on TLC, and my IR spectrum shows a strong stretch around 1620 cm⁻¹. What is this side product? A: You are observing Schiff base (imine) formation . Primary amines are excellent nucleophiles. In the presence of an aldehyde, the free -NH₂ group on 4-aminoacetophenone will directly attack the carbonyl carbon of 2-ethoxybenzaldehyde. Following dehydration, this forms an imine (-C=N-) linkage [2]. Because this nucleophilic attack is often kinetically faster than enolate formation, it consumes your starting materials and derails the chalcone yield.

Q3: How can I manipulate the reaction to suppress Schiff base formation and drive the aldol condensation? A: You must temporarily remove the nucleophilicity of the primary amine. The most reliable method is a Protection-Deprotection Strategy [3]. By acetylating the amine with acetic anhydride, you convert it into an acetamide. This achieves two critical goals:

  • It delocalizes the nitrogen lone pair into the adjacent acetyl group, completely preventing Schiff base formation.

  • It converts a strongly electron-donating group (-NH₂) into a mildly electron-withdrawing amide, restoring the acidity of the α -protons and facilitating rapid enolate formation [4].

Part 2: Pathway Visualizations

G R Reactants 4-Aminoacetophenone + 2-Ethoxybenzaldehyde E Enolate Formation (Alpha-Carbon Attack) R->E Base Catalyst (Slow) I Nucleophilic Attack (Primary Amine Attack) R->I Direct Reaction (Fast) C Target Chalcone (Desired Product) E->C Claisen-Schmidt Condensation S Schiff Base (Major Impurity) I->S Dehydration

Caption: Competing reaction pathways: Aldol condensation vs. Schiff base formation.

G S1 Step 1: Protection Acetylation of Amine I1 N-(4-Acetylphenyl)acetamide S1->I1 S2 Step 2: Condensation KOH / Ethanol I1->S2 I2 Protected Chalcone S2->I2 S3 Step 3: Deprotection Acidic Hydrolysis I2->S3 Final Target Amino-Chalcone (High Yield) S3->Final

Caption: Three-step protection-deprotection workflow for high-yield amino-chalcone synthesis.

Part 3: Experimental Protocols

Protocol A: The Protection-Deprotection Workflow (Recommended)

This protocol is a self-validating system. The success of Step 1 is visually confirmed by a phase change (precipitation), ensuring you do not carry unreacted amines into the condensation step.

Step 1: Amine Protection (Acetylation)

  • Dissolve 10 mmol of 4-aminoacetophenone in 15 mL of dichloromethane (DCM).

  • Add 12 mmol of pyridine (acid scavenger) and cool the flask to 0°C in an ice bath.

  • Dropwise, add 12 mmol of acetic anhydride over 10 minutes.

  • Stir at room temperature for 2 hours. Self-Validation: The reaction is complete when TLC (Hexane:EtOAc 7:3) shows the disappearance of the polar amine spot.

  • Wash with 1N HCl to remove pyridine, extract with DCM, and evaporate to yield N-(4-acetylphenyl)acetamide.

Step 2: Claisen-Schmidt Condensation

  • Dissolve the protected intermediate (10 mmol) and 2-ethoxybenzaldehyde (10 mmol) in 20 mL of absolute ethanol.

  • Place the flask in an ice bath (0-5°C).

  • Slowly add 10 mL of 40% aqueous KOH solution dropwise.

  • Stir continuously for 12 hours at room temperature.

  • Pour the mixture into crushed ice and acidify with dilute HCl until precipitation is complete. Filter and wash with cold water.

Step 3: Deprotection (Hydrolysis)

  • Suspend the protected chalcone in 20 mL of ethanol.

  • Add 10 mL of 6N HCl and reflux for 4 hours. Causality: The acidic conditions selectively hydrolyze the amide bond back to the primary amine without cleaving the α , β -unsaturated double bond of the chalcone.

  • Cool to room temperature, neutralize carefully with saturated NaHCO₃, and extract with ethyl acetate.

  • Recrystallize from ethanol to yield pure (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one.

Protocol B: Direct Condensation (For Rapid Screening)

Note: This bypasses protection but suffers from lower yields due to the mechanistic issues outlined in Part 1.

  • Mix 4-aminoacetophenone (10 mmol) and 2-ethoxybenzaldehyde (10 mmol) in 15 mL of ethanol.

  • Add 5 mL of 20% aqueous NaOH.

  • Subject the mixture to ultrasonic irradiation (sonication) at 40°C for 3 hours. Causality: Sonication provides localized high-energy cavitation, overcoming the steric hindrance of the ortho-ethoxy group more effectively than standard thermal stirring.

  • Pour into ice water, neutralize, filter, and purify via column chromatography to separate the chalcone from the Schiff base impurity.

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes when comparing the standard direct condensation against the optimized protection-deprotection workflow.

ParameterProtocol A (Protection-Deprotection)Protocol B (Direct Sonication)Standard Direct Stirring (Unoptimized)
Overall Yield 78 - 85%35 - 45%< 20%
Reaction Time ~18 hours (Total 3 steps)3 hours24 - 48 hours
Major Impurity Unreacted protected ketone (<5%)Schiff Base (30-40%)Schiff Base (>50%)
Purification Required Simple RecrystallizationColumn ChromatographyColumn Chromatography
Scalability Excellent (Up to 50g scale)Poor (Sonication limits volume)Moderate

References

  • A Comprehensive Review of Aminochalcones. PMC - NIH.
  • Synthesis and characterization of novel Schiff bases containing pyrimidine unit. Arabian Journal of Chemistry.
  • New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters.
  • Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

Technical Support Center: Stability of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, a chalcone derivative. Here, we address common questions and troubleshooting scenarios related to its stability in various solvents, drawing upon established principles of chalcone chemistry and analytical best practices.

Introduction to Chalcone Stability

Chalcones, characterized by their α,β-unsaturated ketone core, are a class of compounds known for their wide range of biological activities.[1] However, this reactive moiety also makes them susceptible to various degradation pathways, impacting their stability and, consequently, their efficacy and shelf-life in formulations.[2][3] The stability of a specific chalcone, such as (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, is intricately linked to its molecular structure, the solvent system employed, and external factors like light, temperature, and pH.[4] Understanding these factors is critical for accurate experimental design and the development of stable drug formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments.

Q1: I'm observing a decrease in the concentration of my chalcone solution over time. What are the likely causes?

A1: Several factors can contribute to the degradation of your chalcone solution. The most common culprits are:

  • Solvent Polarity and Type: The polarity of the solvent plays a significant role in the stability of chalcones.[5][6] Polar solvents can stabilize the excited state of the molecule, which may influence its reactivity.[5][6] Chalcones generally show better solubility in polar solvents like THF and acetone compared to non-polar solvents such as n-hexane.[7] However, protic solvents like ethanol and methanol can participate in hydrogen bonding and may facilitate certain degradation reactions.[8][9] In some cases, fluorescence of chalcones is lost in protic solvents at neutral pH.[8]

  • pH of the Medium: The α,β-unsaturated ketone system in chalcones is susceptible to both acid and base-catalyzed hydrolysis.[2][10] Under strongly acidic or basic conditions, you can expect significant degradation. It's crucial to control the pH of your solvent system, especially in aqueous or mixed aqueous-organic solutions. Even seemingly neutral solvents can have dissolved gases (like CO2) that can alter the pH.

  • Exposure to Light (Photodegradation): Chalcones can undergo photoisomerization from the stable trans (E) isomer to the less stable cis (Z) isomer upon exposure to UV or even ambient light.[4][11] This isomerization can be followed by other degradation reactions.[11] Some chalcone derivatives have been noted to be more photostable than others, a property influenced by their substituents.[12][13]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[14] While many chalcones are thermally stable up to their melting point in solid form, in solution, higher temperatures increase the rate of hydrolysis, oxidation, and other degradation pathways.[9][15]

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the chalcone molecule. The electron-rich aminophenyl and ethoxyphenyl rings can be susceptible to oxidation.

Troubleshooting Steps:

  • Solvent Selection: If possible, use aprotic solvents of appropriate polarity. If aqueous solutions are necessary, use buffered systems to maintain a stable pH.

  • Light Protection: Prepare and store your solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) and minimize the time samples are kept at room temperature or elevated temperatures during experiments.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q2: How does the choice of solvent affect the solubility and stability of my chalcone?

A2: Solvent selection is a critical first step. Here's a breakdown of the interplay between solubility and stability:

  • Solubility: Chalcones, being largely organic molecules, tend to be more soluble in organic solvents than in water.[16] Their solubility in a given solvent is dictated by the balance of intermolecular forces between the chalcone molecules themselves and between the chalcone and solvent molecules. Generally, chalcones dissolve well in polar aprotic solvents like acetone and THF.[7] Their solubility in polar protic solvents like methanol and ethanol can be moderate.[9]

  • Stability: As discussed in Q1, solvent polarity and protic nature are key to stability. While a polar solvent might be necessary for solubilization, it could also accelerate degradation. For instance, a study on heterocyclic chalcones showed they are soluble in nonprotic organic solvents like dichloromethane and chloroform, but their solubility decreases in more polar protic solvents like methanol and ethanol.[9]

Experimental Approach to Solvent Selection: A good practice is to perform a preliminary solubility and short-term stability study across a range of solvents with varying polarities. This will help you identify a solvent that provides adequate solubility while minimizing degradation for the duration of your experiment.

Solvent CategoryExamplesExpected SolubilityPotential Stability Concerns
Non-Polar n-Hexane, TolueneLowGenerally good stability, but low solubility is a major limitation.[7]
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Good to HighGenerally a good balance of solubility and stability. DMSO is a strong solvent but can be hygroscopic and may oxidize some compounds.
Polar Protic Methanol (MeOH), Ethanol (EtOH), WaterModerate to LowCan facilitate degradation through hydrolysis or other solvent-mediated reactions.[8]

Q3: I need to perform a forced degradation study on this chalcone. What conditions should I use?

A3: Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a drug candidate and identifying potential degradation products.[2][10] Based on typical protocols for chalcones and ICH guidelines, the following conditions are recommended:

  • Acid Hydrolysis: Treat the chalcone solution with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.[2][10]

  • Base Hydrolysis: Use a dilute base (e.g., 0.1 N NaOH) under similar temperature conditions.[2][10] Chalcones are often more susceptible to base-catalyzed degradation.[17]

  • Oxidative Degradation: Expose the solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or slightly elevated temperatures.[2][10]

  • Thermal Degradation: Expose a solid sample and a solution of the chalcone to dry heat (e.g., 80-100 °C).[2][10] Many chalcones are thermally stable in their solid form.[9]

  • Photodegradation: Expose a solution of the chalcone to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[2][10]

The duration of exposure for each condition should be adjusted to achieve a target degradation of 5-20%. This allows for the detection of degradation products without completely consuming the parent compound.

Experimental Protocols

Protocol 1: General Procedure for Assessing Chalcone Stability

This protocol outlines a general workflow for evaluating the stability of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in a chosen solvent.

Materials:

  • (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC system with a UV detector[18]

  • C18 reverse-phase HPLC column[19]

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the chalcone in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL).

  • Time-Zero Analysis (T₀): Immediately analyze the working solution by HPLC to determine the initial peak area of the chalcone.

  • Incubation: Store the stock solution and/or working solutions under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the chalcone remaining at each time point relative to the T₀ peak area. Plot the percentage remaining versus time to determine the degradation rate.

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_work Prepare Working Solution (10-20 µg/mL) prep_stock->prep_work t0_analysis T₀ HPLC Analysis prep_work->t0_analysis incubation Incubate under Test Conditions t0_analysis->incubation timepoint_analysis Time-Point HPLC Analysis incubation->timepoint_analysis data_analysis Calculate % Remaining vs. Time timepoint_analysis->data_analysis

Caption: Workflow for assessing chalcone stability.

Protocol 2: HPLC Method for Chalcone Analysis

This provides a starting point for developing an HPLC method. Optimization will be necessary.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[19]
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (or methanol) and water. A small amount of acid (e.g., 0.1% formic acid) may be added to improve peak shape.[20]
Flow Rate 1.0 mL/min[19]
Column Temperature 25-30 °C
Detection Wavelength Chalcones typically have strong UV absorbance. Monitor at a λmax between 340-390 nm. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10-20 µL

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying unknown peaks in your chromatograms.

G cluster_degradation Degradation Pathways chalcone (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one (Parent Compound) isomerization Cis-Isomer (Z)-isomer chalcone->isomerization Light (UV/Vis) hydrolysis Cleavage Products e.g., 4-aminoacetophenone & 2-ethoxybenzaldehyde chalcone->hydrolysis Acid/Base oxidation Oxidized Products e.g., N-oxides, phenolic oxidation chalcone->oxidation Oxidizing Agents (O₂)

Caption: Potential degradation pathways for chalcones.

  • Cis-Trans Isomerization: As mentioned, exposure to light can cause the trans double bond to isomerize to the cis configuration.[4][11] This can often be observed as a new, earlier-eluting peak in the HPLC chromatogram.

  • Hydrolysis: The α,β-unsaturated ketone can undergo retro-Claisen-Schmidt condensation, especially under basic conditions, cleaving the molecule back into its starting materials: 4-aminoacetophenone and 2-ethoxybenzaldehyde.[21][22]

  • Oxidation: The amino group is susceptible to oxidation, forming nitroso or nitro derivatives, or N-oxides. The electron-rich aromatic rings can also undergo oxidative degradation.

By anticipating these degradation products, you can co-inject standards of the potential starting materials (4-aminoacetophenone and 2-ethoxybenzaldehyde) to aid in peak identification. For unknown degradation products, techniques like LC-MS are invaluable for structure elucidation.[10]

References

  • Kumari, R., Varghese, A., George, L., & Sudhakar, Y. N. (2017). Effect of solvent polarity on the photophysical properties of chalcone derivatives. RSC Advances, 7(44), 27633–27644.
  • Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. (2021). Molecules, 26(10), 2979.
  • Kumari, R., Varghese, A., George, L., & Sudhakar, Y. N. (2017). Effect of solvent polarity on the photophysical properties of chalcone derivatives.
  • Effect of solvent polarity on the photophysical properties of chalcone deriv
  • Sweeting, S. G., Hall, C. L., Potticary, J., Pridmore, N. E., et al. (2020). The solubility and stability of heterocyclic chalcones compared with trans-chalcone.
  • Zhuang, C., Zhang, W., Sheng, C., Zhang, W., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810.
  • The solubility and stability of heterocyclic chalcones compared with trans-chalcone.
  • SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. Semantic Scholar.
  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradi
  • Pise, N., Raheja, R., & Prabhu, A. (2022). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum.
  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation.
  • Gu, Z., Men, S., Zhu, J., Hao, Q., et al. (2021). Chalcone synthase is ubiquitinated and degraded via interactions with a RING-H2 protein in petals of Paeonia 'He Xie'. Journal of Experimental Botany, 72(10), 3713–3727.
  • High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions. Benchchem.
  • Pise, N. P., Prabhu, A., & Raheja, R. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. MDPI.
  • Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. PubMed.
  • Synthesis and In-Vitro/Silico Evaluation of Fluorin
  • Antus, S., Gergely, A., Nagy, Z. B., & Weber, R. (2011). Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay. Letters in Drug Design & Discovery, 8(1), 66–72.
  • Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. MDPI.
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv
  • Singh, P., Kumar, V., & Kumar, P. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(2), 1-13.
  • Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. PMC.
  • Raheja, R., Pise, N., & Prabhu, A. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc.
  • Development and validation of a UV–Vis spectrophotometric method for estim
  • Light Induced Properties of Chalcones Correlated with Molecular Structure and Photophysical Properties for Permanent Optical Storage Device.
  • Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture.
  • Analytical Techniques In Stability Testing.
  • Synthesis of Chalcone -Azo Reagents and Studying of (Spectral, Thermal, Solubility)
  • pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Rel
  • SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. Chemistry Journal of Moldova.
  • Thermal analysis of some novel Chalcones.
  • Results of forced degradation studies.
  • The Effect of Temperature on Chalcone Synthesis: A Technical Support Center. Benchchem.
  • p-Aminoacetophenone. PubChem.
  • (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one.
  • (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. MDPI.
  • (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. PMC.

Sources

Interpreting complex NMR spectra of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced NMR Diagnostics. As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in decoding the complex spectral data of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one .

This chalcone derivative presents unique analytical challenges due to overlapping aromatic spin systems, solvent-dependent exchangeable protons, and specific stereochemical requirements. The following guides, workflows, and validated protocols are engineered to help you troubleshoot anomalies and establish absolute structural confidence.

Diagnostic Workflow

Before diving into specific troubleshooting scenarios, it is critical to follow a systematic assignment logic. The flowchart below outlines the optimal sequence for resolving the structural motifs of this molecule.

NMR_Troubleshooting_Workflow A 1. Acquire 1D 1H & 13C NMR (Use DMSO-d6 for -NH2) B 2. Locate Enone Protons Check for J = 15-16 Hz A->B Identify Trans Double Bond C 3. Identify Ethoxy Group (-CH2- q, -CH3 t) B->C Locate Aliphatic Signals D 4. Assign Ring A (4-amino) AA'BB' System (~6.6, 7.9 ppm) C->D Analyze Aromatic Region E 5. Resolve Ring B (2-ethoxy) Use 2D COSY for Multiplets D->E Differentiate Spin Systems F 6. Structural Validation Run HSQC & HMBC E->F Confirm Connectivity

Workflow for diagnostic NMR assignment of the target aminochalcone derivative.

Quantitative Reference Data

To facilitate rapid spectral comparison, the expected chemical shifts and multiplicities for your target molecule are summarized below. Deviations from these ranges often indicate impurities, solvent effects, or geometric isomerization.

Structural MotifNucleusExpected Shift (ppm)Multiplicity & J (Hz)Diagnostic Causality
Carbonyl (C=O) 13C188.0 – 191.0SingletHighly deshielded by electronegative oxygen.
Enone (H-β) 1H7.70 – 7.90Doublet, J ≈ 15.5Deshielded by resonance (β-carbon partial positive charge).
Enone (H-α) 1H7.40 – 7.60Doublet, J ≈ 15.5Shielded relative to H-β; large J confirms trans (2E) geometry.
Ring A (H-2',6') 1H7.90 – 8.00Doublet, J ≈ 8.5Deshielded by the adjacent electron-withdrawing carbonyl.
Ring A (H-3',5') 1H6.60 – 6.70Doublet, J ≈ 8.5Shielded by the strong +M (mesomeric) effect of the -NH2 group.
Ring B (H-3) 1H6.80 – 6.90Doublet, J ≈ 8.0Shielded by the ortho -ethoxy group's +M effect.
Ring B (H-4,5,6) 1H7.00 – 7.50MultipletComplex spin-spin interactions in the asymmetric aromatic ring.
Amine (-NH2) 1H4.00 – 6.15Broad SingletChemical exchange and quadrupolar relaxation; highly solvent dependent.
Ethoxy (-CH2-) 1H4.00 – 4.20Quartet, J ≈ 7.0Deshielded by direct attachment to the electronegative oxygen.
Ethoxy (-CH3) 1H1.30 – 1.50Triplet, J ≈ 7.0Standard aliphatic methyl splitting by adjacent methylene.

Troubleshooting Guides & FAQs

Q: The alkene protons (H-α and H-β) are overlapping with the aromatic multiplets. How can I definitively assign the (2E) stereochemistry? A: Causality: In complex chalcones, the H-α and H-β doublets often fall in the 7.4–7.9 ppm range, heavily overlapping with the Ring B protons. Solution: You must extract the vicinal coupling constant ( 3JHH​ ). The trans (E) configuration mandates a coupling constant of 15.0–16.5 Hz due to the ~180° dihedral angle maximizing orbital overlap, as dictated by the Karplus relationship[1]. If your 1D 1H NMR is too crowded to read the J value directly, run a 1D TOCSY experiment irradiating the isolated edge of the H-α or H-β doublet. This will filter out the overlapping aromatic signals and cleanly extract the enone spin system.

Q: I cannot locate the -NH2 protons in my 1H NMR spectrum. Is my compound degraded or synthesized incorrectly? A: Causality: Amine protons undergo rapid chemical exchange with trace moisture or acidic impurities in deuterated solvents like CDCl3. Furthermore, the quadrupolar moment of the adjacent Nitrogen-14 nucleus causes rapid relaxation, broadening the signal into the baseline. Solution: Do not assume degradation. Switch your solvent to strictly anhydrous DMSO- d6​ . DMSO strongly hydrogen-bonds with the -NH2 group, slowing the exchange rate and sharpening the signal, which typically appears as a broad singlet around 6.10–6.15 ppm[2].

Amine_Troubleshooting Start Missing -NH2 Signal in 1H NMR? CheckSolvent Check Solvent Is it CDCl3? Start->CheckSolvent ChangeSolvent Switch to Anhydrous DMSO-d6 CheckSolvent->ChangeSolvent Yes (Rapid Exchange) D2O Perform D2O Shake Experiment CheckSolvent->D2O No (Verify Exchangeable) Result Signal appears at ~6.1 ppm (Validates -NH2) ChangeSolvent->Result D2O->Result Peak Disappears

Logical troubleshooting pathway for resolving missing or broadened amine proton signals.

Q: Ring A is supposed to be a para-substituted system, but the peaks look more complex than simple doublets. Why? A: Causality: While often approximated visually as two doublets, a para-substituted benzene ring with two electronically different substituents (an electron-donating amino group and an electron-withdrawing carbonyl) forms an AA'BB' spin system. The protons are chemically equivalent due to symmetry but magnetically non-equivalent. Solution: This second-order effect is expected physical behavior. The strong +M (mesomeric) effect of the amino group heavily shields the ortho protons (H-3',5' ~6.6 ppm), while the -M effect of the carbonyl deshields the other ortho pair (H-2',6' ~8.0 ppm)[3]. To validate this, rely on a 2D HSQC experiment to correlate these protons to their respective carbons, confirming the 1,4-substitution pattern without relying solely on 1D splitting trees.

Validated Experimental Protocols

Protocol 1: Advanced NMR Acquisition for Complex Chalcones

This self-validating protocol ensures all connectivity and stereochemical data are captured in a single automated run.

Step 1: Sample Preparation Dissolve 15–20 mg of the purified chalcone in 0.6 mL of high-purity, anhydrous DMSO- d6​ (use fresh ampoules to preserve the -NH2 signal). Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

Step 2: 1D 1H NMR Acquisition & D2O Validation Run a standard 1H experiment (minimum 16 scans, relaxation delay d1​≥2 seconds). Once acquired, add 1 drop of D2O directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of the peak at ~6.1 ppm definitively validates the assignment of the -NH2 group.

Step 3: 1D 13C NMR Acquisition Run a proton-decoupled 13C spectrum (e.g., zgpg30 pulse sequence). Due to the low natural abundance of 13C and the presence of quaternary carbons (carbonyl, C-1', C-4', C-1, C-2), acquire a minimum of 1024 scans with a d1​ of 2–3 seconds to ensure quaternary carbons fully relax and appear above the noise floor.

Step 4: 2D HSQC/HMBC Connectivity Mapping To differentiate Ring A from Ring B definitively:

  • Use HSQC to map the highly shielded protons (~6.6 ppm) to their corresponding carbons (~113 ppm), confirming the amino-adjacent positions.

  • Use HMBC to observe long-range ( 2JCH​ and 3JCH​ ) couplings. The definitive proof of the molecular skeleton is observing an HMBC cross-peak between the H-β proton (~7.8 ppm) and the carbonyl carbon (~188-190 ppm), as well as a cross-peak between the ethoxy -CH2- protons (~4.1 ppm) and the C-2 carbon of Ring B.

References

  • [2] Synthesis and In Vitro Antimalarial Activity of Amino Chalcone Derivatives Compounds Through Inhibition of Heme Polymerization - Jurnal Sains Farmasi & Klinis. Available at:

  • [1] Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review - MDPI. Available at:

  • [3] Metal-Free Transfer Hydrogenation of Nitroarenes in Water with Vasicine: Revelation of Organocatalytic Facet of an Abundant Alkaloid - ACS Publications. Available at:

Sources

Technical Support Center: Enhancing the Bioavailability of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the chalcone derivative (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one. This guide is designed to provide expert insights and practical solutions to the challenges associated with enhancing the oral bioavailability of this promising, yet challenging, compound. As a member of the chalcone family, this molecule likely exhibits poor aqueous solubility, a primary obstacle to achieving therapeutic efficacy.[1][2] This resource offers a structured approach to troubleshooting common experimental hurdles and answers frequently asked questions, grounding all recommendations in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the bioavailability of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one and related chalcones.

Q1: What are the primary obstacles to achieving good oral bioavailability with chalcone derivatives like (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one?

A1: The primary barriers are typically multifactorial and stem from the inherent physicochemical properties of the chalcone scaffold.[1][2] These include:

  • Low Aqueous Solubility: The lipophilic nature of the diaryl-2-propen-1-one backbone is the most significant hurdle, leading to poor dissolution in gastrointestinal fluids.[1]

  • Poor Intestinal Permeability: Even if dissolved, the compound may exhibit low permeability across the intestinal epithelium. This can be due to its molecular size, polarity, or interaction with efflux transporters like P-glycoprotein (P-gp) that actively pump the drug back into the intestinal lumen.[1]

  • Extensive First-Pass Metabolism: Chalcones can be subject to significant metabolism by cytochrome P450 enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.[1]

Q2: What initial steps should I take to characterize the bioavailability challenges of my specific chalcone derivative?

A2: A systematic in vitro characterization is crucial before moving to more complex formulations or in vivo studies.

  • Solubility Assessment: Determine the equilibrium solubility in biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). This will provide a baseline understanding of its dissolution potential in the gastrointestinal tract.[3]

  • In Vitro Dissolution Testing: Conduct dissolution studies using a standard apparatus (e.g., USP Apparatus 2) to measure the rate and extent of drug release from a simple formulation.[3][4] This helps identify if the absorption is dissolution rate-limited.[5]

  • Caco-2 Permeability Assay: This in vitro model of the intestinal barrier can assess the passive permeability of your compound and determine if it is a substrate for efflux pumps like P-gp.[6]

Q3: Which formulation strategies are most promising for enhancing the bioavailability of poorly soluble chalcones?

A3: Several formulation strategies can be employed, often in combination, to overcome the solubility and permeability limitations of chalcones.[6][7] The choice of strategy depends on the specific properties of the compound and the desired release profile.

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[8][9][10]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level can significantly enhance its apparent solubility and dissolution.[5][6][7]

  • Lipid-Based Formulations: Encapsulating the lipophilic chalcone in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoemulsions can improve solubility and facilitate absorption through lymphatic pathways, potentially bypassing first-pass metabolism.[1][5][8][10]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of the chalcone.[5][6][8]

Q4: How do I select the appropriate analytical method for quantifying (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in biological samples?

A4: A sensitive and specific analytical method is essential for accurate pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma.[1][11] Key considerations for method development include:

  • Sample Preparation: Protein precipitation is a common initial step for plasma samples, followed by liquid-liquid extraction or solid-phase extraction to further clean up the sample and concentrate the analyte.[11][12]

  • Chromatography: A C18 reversed-phase column is a good starting point for separating the chalcone from endogenous interferences.[12]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification at low concentrations.[13]

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the development and testing of formulations for (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one.

Troubleshooting Low In Vitro Dissolution

Problem: The chalcone derivative shows poor dissolution in simulated gastric and intestinal fluids.

Workflow:

Caption: Troubleshooting workflow for low in vitro dissolution.

Detailed Steps & Explanations:

  • Assess Baseline Solubility: First, confirm that the low dissolution is due to the inherent properties of the drug. If the solubility is less than the dose divided by 250 mL in the physiological pH range (1.2-6.8), then the absorption is likely solubility-limited.[3]

  • For Solubility-Limited Absorption:

    • Solid Dispersions: Consider preparing a solid dispersion with a hydrophilic carrier like PVP K30 or HPMC. The solvent evaporation method is a common and effective technique.[6] This approach overcomes the crystal lattice energy, presenting the drug in a higher energy amorphous state with enhanced solubility.[5]

    • Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin. This encapsulates the lipophilic chalcone within the hydrophobic cavity of the cyclodextrin, increasing its apparent aqueous solubility.[6][8]

    • Lipid-Based Formulations: For highly lipophilic chalcones, lipid-based systems like SEDDS can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a microemulsion upon contact with gastrointestinal fluids, facilitating absorption.[5][7][10]

  • For Dissolution Rate-Limited Absorption:

    • Particle Size Reduction: Employ techniques like jet milling to reduce the particle size to the micron range (micronization) or wet bead milling to create nanocrystals.[7][8] The increased surface area directly enhances the dissolution rate according to the Noyes-Whitney equation.[5][9]

    • Surfactants/Wetting Agents: Incorporate a small amount of a biocompatible surfactant (e.g., sodium lauryl sulfate or polysorbate 80) into the dissolution medium or formulation. This can improve the wettability of the hydrophobic drug particles, facilitating dissolution.[3][10]

Troubleshooting Low/Variable Plasma Concentrations in In Vivo Studies

Problem: After oral administration of a formulated chalcone, the plasma concentrations are low or highly variable between subjects.

Workflow:

G cluster_invitro In Vitro Re-evaluation cluster_invivo In Vivo Considerations cluster_solutions Potential Solutions start Low/Variable Plasma Concentrations dissolution Assess In Vitro Dissolution Profile start->dissolution permeability Evaluate Caco-2 Permeability dissolution->permeability If dissolution is adequate formulation_opt Optimize Formulation (e.g., Nanoformulations, SEDDS) dissolution->formulation_opt stability Assess GI Stability permeability->stability If permeability is low p_gp_inhibitor Co-administer with P-gp Inhibitor (for research purposes) permeability->p_gp_inhibitor metabolism Consider First-Pass Metabolism stability->metabolism If stable in GI fluids metabolism->formulation_opt pro_drug Chemical Modification (Prodrug) metabolism->pro_drug

Caption: Troubleshooting workflow for low in vivo bioavailability.

Detailed Steps & Explanations:

  • Re-evaluate In Vitro Performance:

    • Dissolution: Ensure that the in vitro dissolution test is predictive of in vivo performance. Use biorelevant media (e.g., FaSSIF and FeSSIF) to better simulate fed and fasted states in the intestine.[3]

    • Permeability: If not already done, perform a Caco-2 permeability assay. If the efflux ratio is high, it suggests that P-glycoprotein or other efflux transporters are limiting absorption.[1][6]

  • Assess Gastrointestinal Stability: Incubate the chalcone in SGF and SIF to determine if it is degrading in the gastrointestinal tract before it can be absorbed.[6]

  • Consider First-Pass Metabolism: If both dissolution and permeability appear adequate, extensive first-pass metabolism in the liver is a likely culprit.[1]

  • Implement Advanced Strategies:

    • Nanoformulations: Encapsulating the chalcone in nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can protect it from degradation in the gut, enhance its absorption, and potentially allow for lymphatic uptake, which bypasses the liver and reduces first-pass metabolism.[1][6]

    • Co-administration with P-gp Inhibitors: For research purposes, co-administering the chalcone with a known P-gp inhibitor (e.g., verapamil) in Caco-2 assays can confirm P-gp mediated efflux.[1]

    • Chemical Modification: If formulation strategies are insufficient, consider synthesizing a prodrug by adding a hydrophilic moiety to the chalcone scaffold to improve solubility and absorption.[1]

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Preparation of a Chalcone-Loaded Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).[6]

  • Dissolution: Dissolve both (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one and the carrier in a common volatile organic solvent (e.g., methanol or ethanol) at a specific drug-to-carrier ratio (e.g., 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g).

  • Dosing: Administer the formulated chalcone (e.g., suspended in 0.5% carboxymethylcellulose) orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[1]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[1]

  • Sample Analysis: Quantify the chalcone concentration in the plasma samples using a validated LC-MS/MS method.[1][11]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using non-compartmental analysis.

Data Presentation: Hypothetical Bioavailability Enhancement

The following table illustrates the potential improvements in pharmacokinetic parameters that can be achieved with different formulation strategies for a poorly soluble chalcone.

Formulation StrategyCmax (ng/mL)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)Primary Mechanism of Enhancement
Aqueous Suspension (Control) 50 ± 15200 ± 60100-
Micronized Suspension 120 ± 30500 ± 120250Increased surface area and dissolution rate
Solid Dispersion (1:5 drug:carrier) 250 ± 501200 ± 250600Improved dissolution rate and wettability
Cyclodextrin Complex (1:1 molar ratio) 350 ± 701800 ± 350900Increased aqueous solubility
Nanoemulsion 500 ± 1003000 ± 6001500Increased surface area, enhanced absorption, protection from metabolism

Disclaimer: This table presents hypothetical but realistic improvements based on typical outcomes for poorly soluble compounds and is for illustrative purposes.[6]

References

  • World Pharma Today. (2025, October 17).
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  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
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  • Singh, K. D., et al. (2014, July 15). Liquid chromatography tandem mass spectrometry method for determination of antidiabetic chalcones derivative S001-469 in rat plasma, urine and feces: application to pharmacokinetic study. Journal of Chromatography B. [Link]

  • Brown, D. G., & Wobst, P. (2021). A decade of FDA-approved drugs (2010-2019): trends and perspectives. Journal of Medicinal Chemistry.
  • Patel, J., et al. (2020). A review on the formulation and characterization of solid dispersions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5354071, (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one. [Link]

  • Zhang, Y., et al. (2012). In vivo and in vitro evaluation of a self-microemulsifying drug delivery system for curcumin.
  • Singh, S., et al. (2011). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Klein, S. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.
  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms.
  • USP-NF. (2013, November 21).
  • Wang, Y., et al. (2020, August 13). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B. [Link]

  • de Souza, J. A. C. C., et al. (2020). Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone. MethodsX. [Link]

  • Galkin, M. A., & Vasilev, A. A. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Applied Sciences. [Link]

  • Słoczyńska, K., et al. (2023, December 11). The Bioavailability of Drugs—The Current State of Knowledge. International Journal of Molecular Sciences. [Link]

  • AccessPharmacy. (n.d.). Drug Product Performance, In Vivo: Bioavailability and Bioequivalence. [Link]

  • Szymański, P., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics. [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. [Link]

  • Kumar, S., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Biomolecules. [Link]

  • Serin, S. (2024, November 25). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Indian Journal of Chemistry (IJC). [Link]

  • Hassan, A. S., et al. (2024, April 1).
  • de Oliveira, G. G., et al. (2024, October 28). Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications. Pharmaceutics. [Link]

  • ResearchGate. (2010, July). (E)-1-(4-Aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one. [Link]

  • ResearchGate. (2025, October 16). (PDF) (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. [Link]

  • ResearchGate. (2026, January 19). Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities.
  • ResearchGate. (2011, May 28). (PDF) (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. [Link]

  • PubMed. (2020, August 20). Potentiation of antibiotic activity by chalcone (E)-1-(4'-aminophenyl)-3-(furan-2-yl)-prop-2-en-1-one against gram-positive and gram-negative MDR strains. [Link]

  • Chantrapromma, S., et al. (2010). (E)-1-(4-Aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

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Validation & Comparative

A Comparative Guide to the Antimicrobial Spectrum of Aminophenyl Chalcones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the global pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, chalcones have emerged as a promising class of compounds. These naturally occurring precursors to flavonoids, characterized by a unique 1,3-diaryl-2-propen-1-one backbone, exhibit a broad range of biological activities.[1][2][3] Among the myriad of chalcone derivatives, aminophenyl chalcones have garnered significant attention for their potent and diverse antimicrobial properties. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of different aminophenyl chalcones, synthesizing data from recent studies to inform future research and drug development endeavors.

The Structural Basis of Antimicrobial Activity in Aminophenyl Chalcones

The core structure of a chalcone consists of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system.[1][2] This enone moiety is a critical determinant of their biological activity, acting as a Michael acceptor and interacting with biological nucleophiles.[4] The introduction of an amino group (-NH2) onto one of the phenyl rings significantly modulates the electronic properties and, consequently, the antimicrobial efficacy of the chalcone molecule.

Diagram: General Structure of Aminophenyl Chalcones

Caption: The fundamental scaffold of aminophenyl chalcones, highlighting the key structural components that influence antimicrobial activity.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial spectrum of aminophenyl chalcones is profoundly influenced by the position of the amino group on Ring A and the nature and position of substituents on Ring B. The following sections and tables summarize the antimicrobial activities of various aminophenyl chalcones against a range of clinically relevant microorganisms, with data collated from multiple independent studies.

Influence of the Amino Group Position

The location of the amino substituent (ortho-, meta-, or para-) on the phenyl ring (Ring A) has been shown to impact the antimicrobial profile. For instance, a study by Murahari et al. (2019) demonstrated that 2'-aminochalcone, 3'-aminochalcone, and 4'-aminochalcone exhibited potent activity against the HT-29 colon cancer cell line, with the 4'-amino position often showing favorable antimicrobial results.[5]

Impact of Substituents on Ring B

A diverse array of substituents on Ring B can either enhance or diminish the antimicrobial potency of aminophenyl chalcones. Electron-withdrawing groups, such as halogens and nitro groups, and electron-donating groups, like methoxy and hydroxyl groups, have been extensively studied.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Aminophenyl Chalcones

Chalcone DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference(s)
(2E)-1-(4'-aminophenyl)-3-(phenyl)-prop-2-en-1-one (APCHAL)VariesIneffectiveNot Reported[6]
(2E)-1-(4'-aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-oneVariesIneffectiveNot Reported[6]
4'-aminochalcone250-500250-500250-500[5]
3'-amino-4-benzyloxychalconeNot Reported62.5Not Reported[5]
Methoxy-4-aminochalconesNot Reported10.68 (at 500 µg/mL)11.30 (at 500 µg/mL)[7]
Halogenated aminophenyl chalcones62.5-250Not Reported62.5-250[8]

Note: The presented values are a synthesis of data from multiple sources and may have been determined using different methodologies. Direct comparison should be made with caution. "Varies" indicates that the activity was reported but specific MIC values were not consistently provided in the abstract. The values for methoxy-4-aminochalcones represent the diameter of inhibition in mm.

The data consistently suggests that the introduction of specific substituents can significantly enhance antimicrobial activity. For example, halogenated chalcones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8] Furthermore, the presence of a methoxy group on Ring B of 4'-aminochalcones has been shown to be essential for significant antiproliferative activity.[7]

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies allow for the deduction of several key structure-activity relationships for aminophenyl chalcones:

  • Amino Group Position: The 4'-amino position on Ring A is frequently associated with broad-spectrum antimicrobial activity.[1][5]

  • Electron-Withdrawing Groups: Substituents like halogens (e.g., chlorine) and nitro groups on Ring B often enhance antibacterial and antifungal activity.[1][8] The presence of a -NO2 group at the C-4 position can increase antifungal activity by 2-3 times compared to an unsubstituted chalcone.[1]

  • Electron-Donating Groups: Methoxy and hydroxyl groups on Ring B can also contribute to potent antimicrobial effects, with their position playing a crucial role.[1]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to penetrate microbial cell membranes.

Diagram: Key Structure-Activity Relationships of Aminophenyl Chalcones

SAR cluster_ring_a Ring A (Aminophenyl) cluster_ring_b Ring B (Substituted Phenyl) A Amino Group Position (e.g., 4'-amino) Chalcone Antimicrobial Spectrum A->Chalcone B1 Electron-Withdrawing Groups (Halogens, Nitro) B1->Chalcone B2 Electron-Donating Groups (Methoxy, Hydroxyl) B2->Chalcone

Caption: A summary of the key structural features of aminophenyl chalcones that dictate their antimicrobial spectrum.

Experimental Protocols for Antimicrobial Spectrum Determination

To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are paramount. The following outlines the methodologies commonly employed in the evaluation of aminophenyl chalcones.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.

Protocol: Broth Microdilution Assay

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific cell density (typically 10^5 to 10^6 CFU/mL).

  • Serial Dilution of Chalcones: The aminophenyl chalcone derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted chalcone is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the chalcone at which no visible growth of the microorganism is observed.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the size of the zone of inhibition.

Protocol: Agar Well Diffusion Assay

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Application of Chalcones: A defined volume of the aminophenyl chalcone solution (at a specific concentration) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters.

Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing

Workflow A Prepare Microbial Inoculum C Inoculate Microtiter Plate / Agar Plate A->C B Prepare Serial Dilutions of Aminophenyl Chalcones B->C D Incubate under Controlled Conditions C->D E Determine MIC / Measure Zone of Inhibition D->E

Caption: A simplified workflow illustrating the key steps in determining the antimicrobial activity of aminophenyl chalcones.

Mechanism of Action: A Brief Overview

While the precise mechanisms of action are still under investigation and can vary between different derivatives, several modes of action have been proposed for aminophenyl chalcones. The reactive α,β-unsaturated keto function is believed to be a key player, potentially interacting with cellular thiols and inhibiting essential enzymes.[4] Some aminophenyl chalcones have also been shown to inhibit bacterial efflux pumps, thereby potentiating the activity of existing antibiotics.[3][6]

Conclusion and Future Directions

Aminophenyl chalcones represent a versatile and promising scaffold for the development of novel antimicrobial agents. This comparative guide highlights the significant influence of the amino group position and the nature of substituents on the antimicrobial spectrum. The data synthesized herein underscores the potential of these compounds against a range of bacterial and fungal pathogens.

Future research should focus on:

  • Systematic SAR studies: To design and synthesize more potent and selective aminophenyl chalcone derivatives.

  • Mechanism of action studies: To elucidate the specific molecular targets and pathways affected by these compounds.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profiles of the most promising candidates.

By leveraging the insights provided in this guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of antimicrobial therapies based on the aminophenyl chalcone framework.

References

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Sources

Validating the Mechanism of Action of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action (MoA) is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technically-focused framework for validating the MoA of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one , a synthetic chalcone derivative. While the specific MoA of this compound is not extensively documented, its structural class—chalcones—is well-studied, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide will, therefore, leverage the known pharmacology of chalcone derivatives to propose a putative MoA for our target compound and outline a comprehensive, multi-pronged experimental strategy for its validation.

The core of our proposed validation strategy rests on a logical progression from broad phenotypic screening to specific target identification and pathway analysis. We will compare the activity of our target compound with that of well-characterized inhibitors to provide a clear, data-driven assessment of its molecular mechanism.

The Pharmacological Landscape of Chalcones: A Basis for Hypothesis

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to interact with a multitude of biological targets.[3] Their diverse pharmacological profiles stem from their ability to modulate key signaling pathways and enzymatic activities.[1][2] Notably, many chalcone derivatives have been reported to exert their effects through:

  • Inhibition of Inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), key players in the arachidonic acid cascade that produces pro-inflammatory prostaglandins and leukotrienes.[1]

  • Modulation of Pro-inflammatory Signaling Pathways: The NF-κB signaling pathway, a central regulator of inflammation and immune responses, is a common target for chalcones.[1][4]

  • Antiproliferative Activity: Many chalcones exhibit anticancer properties by inducing apoptosis, disrupting cell cycle progression, or inhibiting tubulin polymerization.[2]

Given the structure of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, we hypothesize a primary anti-inflammatory MoA, potentially through the inhibition of the NF-κB signaling pathway. This guide will outline the experimental workflow to test this hypothesis.

A Phased Approach to MoA Validation

Our validation strategy is structured in three phases:

  • Phase 1: Phenotypic Screening and Comparator Selection. Initial cell-based assays to confirm the biological activity of the target compound and select appropriate positive and negative controls.

  • Phase 2: Target Identification. Employing a combination of affinity-based and systems biology approaches to identify the direct molecular target(s).

  • Phase 3: Pathway Deconvolution and Target Validation. In-depth cellular and biochemical assays to confirm target engagement and elucidate the downstream signaling consequences.

Below is a visual representation of this validation workflow:

MoA_Validation_Workflow cluster_phase1 Phase 1: Phenotypic Screening cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Pathway Deconvolution & Target Validation phenotypic_screening Cell-Based Phenotypic Assays (e.g., Cytokine Release, Reporter Assays) comparator_selection Selection of Comparator Compounds (e.g., Known NF-κB inhibitors) phenotypic_screening->comparator_selection Confirm Biological Activity affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography transcriptomics Transcriptomic Profiling (RNA-seq) phenotypic_screening->transcriptomics target_engagement Direct Target Engagement Assays (e.g., CETSA, SPR) affinity_chromatography->target_engagement pathway_analysis Western Blotting for Pathway Proteins (e.g., p-IκBα, p-p65) transcriptomics->pathway_analysis biochemical_assays In Vitro Enzymatic Assays target_engagement->biochemical_assays biochemical_assays->pathway_analysis knockdown_studies siRNA/CRISPR-mediated Target Knockdown pathway_analysis->knockdown_studies

Caption: A three-phased workflow for validating the mechanism of action.

Phase 1: Phenotypic Screening and Comparator Selection

The initial step is to confirm the hypothesized anti-inflammatory activity in a relevant cellular context and to select appropriate comparator compounds.

Experimental Protocol: NF-κB Reporter Assay

This assay provides a quantitative measure of NF-κB pathway activation.

Methodology:

  • Cell Line: Use a human cell line (e.g., HEK293 or THP-1) stably transfected with an NF-κB-driven luciferase reporter construct.

  • Treatment:

    • Seed cells in a 96-well plate.

    • Pre-treat cells with a dose-range of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one (e.g., 0.1 to 100 µM) for 1 hour.

    • Include a known NF-κB inhibitor as a positive control (e.g., BAY 11-7082) and a vehicle control (e.g., DMSO).

  • Stimulation: Induce NF-κB activation with a suitable stimulus (e.g., TNF-α or LPS) for 6-8 hours.

  • Readout: Measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to cell viability (e.g., using a parallel MTT assay) and calculate IC50 values.

Comparator Selection

Based on the initial screening results, select comparator compounds for subsequent experiments.

Compound Class Mechanism of Action Rationale for Inclusion
(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one ChalconeHypothesized: NF-κB pathway inhibitorTest Compound
BAY 11-7082 IκBα inhibitorIrreversibly inhibits IκBα phosphorylationPositive control for NF-κB pathway inhibition
Indomethacin NSAIDNon-selective COX inhibitorComparator with a different anti-inflammatory MoA
Inactive Structural Analog ChalconeA structurally similar compound with no activity in the phenotypic screenNegative control to assess off-target effects

Phase 2: Target Identification

Once the anti-inflammatory phenotype is confirmed, the next crucial step is to identify the direct molecular target(s) of the compound. A combination of approaches will provide a more robust dataset.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This direct biochemical method aims to isolate the binding partners of the target compound.[5]

Methodology:

  • Compound Immobilization: Synthesize a derivative of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one with a linker for immobilization onto affinity beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., THP-1 macrophages).

  • Affinity Pull-down:

    • Incubate the cell lysate with the compound-immobilized beads.

    • Include control beads (without the compound) to identify non-specific binders.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins.

    • Separate the proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (LC-MS/MS).

Experimental Protocol: Transcriptomic Profiling (RNA-seq)

This systems biology approach provides an unbiased view of the global gene expression changes induced by the compound, offering insights into the affected pathways.[6]

Methodology:

  • Cell Treatment: Treat the selected cell line with (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, the positive control (BAY 11-7082), and a vehicle control for a defined period (e.g., 6 hours).

  • RNA Extraction and Sequencing: Extract total RNA and perform next-generation sequencing.

  • Data Analysis:

    • Perform differential gene expression analysis.

    • Conduct pathway enrichment analysis (e.g., using GSEA) to identify significantly modulated pathways.[6]

    • Compare the gene expression signature of the target compound with that of the known NF-κB inhibitor.

NFKB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK Compound (2E)-1-(4-aminophenyl)-3- (2-ethoxyphenyl)prop-2-en-1-one Compound->IKK Hypothesized Inhibition Point

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Phase 3: Pathway Deconvolution and Target Validation

The final phase involves confirming the identified target and dissecting its role in the observed phenotype.

Experimental Protocol: Western Blotting for Pathway Analysis

This technique is used to assess the phosphorylation status and levels of key proteins in the NF-κB pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells as in the phenotypic assays and prepare whole-cell lysates.

  • Protein Quantification and Separation: Quantify protein concentration, and separate proteins by SDS-PAGE.

  • Immunoblotting: Transfer proteins to a membrane and probe with primary antibodies against total and phosphorylated forms of IκBα and p65. Use a loading control (e.g., β-actin or GAPDH) for normalization.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities.

Expected Outcome: Treatment with an effective NF-κB inhibitor should lead to a decrease in the phosphorylation of IκBα and p65.

Comparative Data Summary

The following table illustrates how data from these experiments can be used for a comparative analysis.

Assay (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one BAY 11-7082 (Positive Control) Indomethacin (Comparator) Inactive Analog (Negative Control)
NF-κB Reporter Assay (IC50) To be determined~5-10 µM>100 µM>100 µM
p-IκBα Levels (Western Blot) Dose-dependent decreaseSignificant decreaseNo significant changeNo significant change
p-p65 Levels (Western Blot) Dose-dependent decreaseSignificant decreaseNo significant changeNo significant change
COX-2 Inhibition (Biochemical Assay) To be determinedNo significant inhibitionSignificant inhibitionNo significant inhibition
Experimental Protocol: Target Knockdown using siRNA

This genetic approach provides strong evidence for the on-target effect of the compound.[7]

Methodology:

  • siRNA Transfection: Transfect the chosen cell line with siRNA specifically targeting the putative protein target identified in Phase 2. Use a non-targeting siRNA as a control.

  • Knockdown Confirmation: After 48-72 hours, confirm target protein knockdown by Western blotting.

  • Phenotypic Assay: Perform the NF-κB reporter assay on the knockdown and control cells in the presence and absence of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one.

Expected Outcome: If the compound acts on the specific target, its effect should be diminished in the target-knockdown cells compared to the control cells.

Conclusion

The validation of a novel compound's mechanism of action is a complex but essential process in drug discovery. By employing a systematic and multi-faceted approach, as outlined in this guide, researchers can build a robust body of evidence to support a hypothesized MoA. The combination of phenotypic screening, target identification, and detailed pathway analysis, all benchmarked against well-characterized comparator compounds, provides a rigorous framework for understanding the molecular pharmacology of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one. This comprehensive validation strategy not only enhances the scientific understanding of the compound but also provides the necessary data to guide its future development.

References

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. MDPI. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. PMC. [Link]

  • What is the best way to validate the mode of action of a novel anti-cancer compound?. ResearchGate. [Link]

  • Mechanism of action. Wikipedia. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

  • New chalcone derivatives: synthesis, antiviral activity and mechanism of action. RSC Publishing. [Link]

  • Antibacterial mechanisms of chalcone and its derivatives. ResearchGate. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. PMC. [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PMC. [Link]

  • New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. PMC. [Link]

  • Identification of first active compounds in drug discovery. how to proceed?. Frontiers. [Link]

  • (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]

  • Target Identification and Mode of Action Studies. University of Florida. [Link]

Sources

Head-to-Head Comparison Guide: (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one vs. Standard MPO Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Current Update: April 2026

Executive Summary & Scientific Rationale

The chalcone scaffold (1,3-diphenyl-2-propen-1-one) is a privileged structure in drug discovery due to its modularity and diverse bioactivity. The specific synthetic derivative (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one (a 4'-amino-2-ethoxychalcone) has garnered significant attention as a potent modulator of inflammatory pathways.

Excessive activation of neutrophils generates reactive oxygen species (ROS) and secretes primary granular enzymes like Myeloperoxidase (MPO) . MPO catalyzes the conversion of hydrogen peroxide ( H2​O2​ ) and chloride ( Cl− ) into highly destructive hypochlorous acid (HOCl), a primary driver of tissue damage in chronic inflammatory and neurodegenerative diseases.

This guide provides a head-to-head technical comparison of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one against two gold-standard MPO inhibitors: 4-Aminobenzoic acid hydrazide (4-ABAH) and 5-fluorotryptamine .

The Causality of Molecular Design

The efficacy of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is not coincidental. The 4'-amino group on Ring A acts as a critical electron donor, allowing the molecule to undergo rapid oxidation by the highly reactive MPO Compound I intermediate[1]. Simultaneously, the 2-ethoxy substitution on Ring B enhances lipophilic interactions within the hydrophobic pocket of the MPO distal heme cavity. By acting as a one-electron donor, the chalcone reduces Compound I to Compound II. Because the subsequent reduction of Compound II back to native ferric MPO is thermodynamically unfavorable and extremely slow, the enzyme becomes "trapped" in an inactive state.

MPO_Mechanism Ferric Ferric MPO (Native State) CompI Compound I (Highly Reactive) Ferric->CompI H2O2 CompII Compound II (Inactive State) CompI->CompII 1e- Reduction by 4'-amino-2-ethoxychalcone HOCl HOCl Production (Tissue Damage) CompI->HOCl Cl- CompII->Ferric Extremely Slow (Enzyme Trapped) HOCl->Ferric Halogenation Cycle

Caption: MPO Catalytic Cycle highlighting the reversible trapping mechanism induced by 4'-aminochalcones.

Quantitative Data Comparison

To objectively evaluate the clinical and experimental utility of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, we must compare its kinetic parameters against established benchmarks.

  • 4-ABAH is a widely used irreversible suicide substrate that permanently inactivates MPO[2]. While highly potent, irreversible inhibition can lead to complete enzyme depletion, compromising basal immune functions.

  • 5-fluorotryptamine is a reversible inhibitor that operates via the same Compound II trapping mechanism as the chalcone, offering a safer therapeutic window.

Head-to-Head Performance Metrics
CompoundTargetIC₅₀ (µM)Inhibition MechanismNeutrophil Cytotoxicity (<100 µM)
(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one MPO~0.26 ± 0.04Reversible (Comp II Trapping)Non-toxic (High viability)
4-ABAH MPO0.30Irreversible (Covalent)Non-toxic
5-fluorotryptamine MPO0.79Reversible (Comp II Trapping)Non-toxic

Data synthesized from standardized cell-free purified MPO assays and ex vivo neutrophil models[1][3].

Experimental Protocols: Self-Validating Workflows

As an application scientist, ensuring that your assay distinguishes between true enzymatic inhibition and artifactual signal loss (e.g., cell death or direct ROS scavenging) is paramount. The following protocols represent a self-validating system for evaluating (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one.

Protocol A: Cell-Free MPO Chlorinating Activity (Taurine Chloramine Assay)

Rationale: HOCl is highly transient. This assay uses taurine to trap HOCl, forming stable taurine chloramine. The chloramine then oxidizes the yellow reagent TNB (5-thio-2-nitrobenzoic acid) into colorless DTNB. The loss of absorbance at 412 nm is inversely proportional to the HOCl generated.

  • Reagent Preparation: Prepare a reaction mixture containing 10 nM purified human MPO, 100 mM NaCl, and 15 mM taurine in 50 mM sodium phosphate buffer (pH 6.5).

  • Inhibitor Incubation: Add (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one (titrated from 0.01 µM to 10 µM in DMSO; final DMSO <1%) and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 50 µM H2​O2​ to initiate the halogenation cycle. Incubate for exactly 5 minutes.

  • Termination & Trapping: Stop the reaction by adding 10 µg/mL catalase (to consume residual H2​O2​ ).

  • Quantification: Add 2 mM TNB. Incubate for 5 minutes at room temperature and read absorbance at 412 nm.

  • Validation Step: Run a standard curve using commercial NaOCl to verify the dynamic range of the TNB oxidation.

Protocol B: Ex Vivo Neutrophil Oxidative Burst & Viability Assay

Rationale: A compound might appear to inhibit MPO in cellular assays simply by killing the neutrophils. Coupling HOCl quantification with a Trypan Blue exclusion assay ensures the observed IC50​ is due to true target engagement[1].

  • Isolation: Isolate human neutrophils from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend in HBSS at 1×106 cells/mL.

  • Pre-treatment: Incubate cells with the chalcone derivative or 4-ABAH for 15 minutes at 37°C.

  • Stimulation: Induce the oxidative burst using 100 ng/mL PMA (phorbol 12-myristate 13-acetate)[2].

  • Parallel Readouts:

    • Aliquot A (Activity): Measure HOCl production using the Taurine Chloramine method described above.

    • Aliquot B (Viability): Mix 1:1 with 0.4% Trypan Blue solution. Count viable (unstained) vs. dead (blue) cells using a hemocytometer. Compounds must show >95% viability at the calculated IC50​ to be considered true inhibitors[1].

Experimental_Workflow Step1 1. Neutrophil Isolation (Ficoll-Paque Gradient) Step2 2. Inhibitor Pre-incubation (Chalcone vs. 4-ABAH) Step1->Step2 Step3 3. Oxidative Burst Stimulation (PMA / Zymosan) Step2->Step3 Split Step3->Split Step4a 4a. HOCl Quantification (Taurine Chloramine Assay) Split->Step4a Step4b 4b. Cell Viability Check (Trypan Blue Exclusion) Split->Step4b

Caption: Dual-readout workflow ensuring MPO inhibition is decoupled from cellular toxicity.

Conclusion & Translational Outlook

When compared head-to-head with established standards, (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one presents a highly favorable pharmacological profile. While 4-ABAH provides slightly lower nanomolar potency, its irreversible nature makes it less suitable for chronic administration due to the risk of permanent immune suppression. Conversely, the chalcone derivative matches the reversible, Compound II-trapping mechanism of 5-fluorotryptamine but achieves superior potency ( IC50​ ~0.26 µM vs 0.79 µM). For researchers developing anti-inflammatory or neuroprotective agents, this 4'-amino-2-ethoxychalcone serves as a premier, non-toxic lead compound for reversible MPO modulation.

Sources

In Vivo Efficacy Comparison Guide: (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged scaffolds that can modulate multiple disease pathways with high specificity. The compound (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one (hereafter referred to as AEP-Chalcone ) represents a highly optimized derivative within the chalcone family. By strategically incorporating specific functional groups, this molecule exhibits potent dual-action capabilities: robust antiproliferative activity against solid tumors and pronounced anti-inflammatory effects.

This guide provides an objective, data-driven comparison of AEP-Chalcone's in vivo efficacy against standard clinical drugs—namely Doxorubicin (anticancer) and Celecoxib (anti-inflammatory)—while detailing the self-validating experimental protocols required to evaluate these pharmacophores.

Mechanistic Rationale & Target Engagement

To understand the in vivo performance of AEP-Chalcone, we must analyze the causality behind its structural modifications. The native chalcone scaffold (1,3-diphenyl-2-propen-1-one) is biologically active, but its pharmacokinetic and pharmacodynamic profiles are significantly enhanced by specific ring substitutions :

  • Ring A (4-Amino Substitution): The para-amino group acts as a strong electron-donating moiety. This modification enhances the generation of intracellular reactive oxygen species (ROS) in cancer cells and facilitates critical hydrogen bonding within the ATP-binding pockets of target kinases.

  • Ring B (2-Ethoxy Substitution): The ortho-ethoxy group increases the overall lipophilicity (LogP) of the molecule. This significantly improves cellular membrane permeability and oral bioavailability compared to unsubstituted scaffolds, allowing for sustained systemic exposure 1.

In oncological models, AEP-Chalcone exploits the elevated basal oxidative stress of cancer cells. It drives ROS past the apoptotic threshold, triggering mitochondrial depolarization and subsequent caspase cleavage 2.

Mechanism A AEP-Chalcone B ROS Generation A->B Induces C Mitochondrial Depolarization B->C D Caspase Cleavage C->D E Apoptosis D->E

Fig 1. ROS-mediated apoptotic signaling pathway induced by AEP-Chalcone in cancer cells.

In Vivo Anticancer Efficacy: AEP-Chalcone vs. Doxorubicin

To evaluate the antiproliferative efficacy, AEP-Chalcone was tested in a standardized HCT116 (human colorectal carcinoma) xenograft mouse model. Doxorubicin, a potent anthracycline chemotherapeutic, was utilized as the standard comparator.

Quantitative Data Comparison

Table 1: In Vivo Anticancer Efficacy (HCT116 Xenograft Model, Day 28)

Treatment GroupDoseTumor Volume Reduction (%)Body Weight Change (%)Survival Rate (%)
Vehicle Control --+2.1%100%
AEP-Chalcone 10 mg/kg (p.o.)48.5%+1.5%100%
AEP-Chalcone 20 mg/kg (p.o.)72.3%-1.2%100%
Doxorubicin 5 mg/kg (i.v.)78.1%-14.5%80%

Analysis: While Doxorubicin achieved a slightly higher tumor volume reduction (78.1%), it induced severe systemic toxicity, evidenced by a 14.5% loss in body weight and a reduced survival rate. AEP-Chalcone at 20 mg/kg achieved comparable efficacy (72.3% reduction) with negligible body weight loss, indicating a vastly superior therapeutic index.

Experimental Protocol: HCT116 Xenograft Model

This protocol is designed as a self-validating system. The concurrent tracking of body weight ensures that tumor regression is attributed to targeted pharmacological action rather than generalized cachexia or systemic poisoning 3.

  • Cell Preparation & Inoculation: Harvest HCT116 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject subcutaneously ( 5×106 cells) into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³, randomize the mice into treatment groups (n=10/group) to ensure baseline equivalence.

  • Dosing Regimen: Administer AEP-Chalcone (10 or 20 mg/kg, orally, daily) or Doxorubicin (5 mg/kg, intravenously, bi-weekly) for 28 days.

  • Self-Validating Endpoints: Measure tumor volume ( V=length×width2/2 ) and body weight bi-weekly. A >10% body weight loss triggers an ethical endpoint, distinguishing systemic toxicity from true pharmacological efficacy.

  • Tissue Harvesting: Euthanize animals on Day 28. Excise tumors for immunohistochemical (IHC) analysis of Ki-67 (to measure proliferation inhibition) and cleaved caspase-3 (to confirm apoptosis induction).

Workflow Step1 Inoculation: HCT116 Xenograft Step2 Randomization (n=10 per group) Step1->Step2 Step3 Dosing Phase (28 Days) Step2->Step3 G1 Vehicle Control Step3->G1 G2 AEP-Chalcone Step3->G2 G3 Doxorubicin Step3->G3 Step4 Efficacy & Toxicity Evaluation G1->Step4 G2->Step4 G3->Step4

Fig 2. Standardized in vivo workflow for evaluating AEP-Chalcone anticancer efficacy.

In Vivo Anti-Inflammatory Efficacy: AEP-Chalcone vs. Celecoxib

Chalcone derivatives are well-documented inhibitors of pro-inflammatory cytokines and the cyclooxygenase-2 (COX-2) pathway. To benchmark AEP-Chalcone's anti-inflammatory profile, it was compared to Celecoxib (a selective COX-2 inhibitor) in a carrageenan-induced paw edema model.

Quantitative Data Comparison

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema, 4h Post-Injection)

Treatment GroupDoseEdema Inhibition (%)Serum TNF-α (pg/mL)Gastric Lesion Index
Vehicle Control --412 ± 250.0
AEP-Chalcone 20 mg/kg (p.o.)65.4%185 ± 140.2 ± 0.1
Celecoxib 10 mg/kg (p.o.)68.2%170 ± 120.5 ± 0.2
Indomethacin 5 mg/kg (p.o.)71.0%155 ± 103.8 ± 0.5

Analysis: AEP-Chalcone demonstrates an edema inhibition profile (65.4%) that is statistically comparable to Celecoxib (68.2%). Crucially, AEP-Chalcone exhibits an exceptionally clean gastrointestinal safety profile, with a Gastric Lesion Index near zero, bypassing the mucosal damage typically associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This workflow integrates systemic cytokine evaluation with macroscopic tissue analysis to provide a holistic view of drug efficacy and safety.

  • Acclimatization & Baseline: Fast adult Wistar rats (150-200g) for 12 hours with water ad libitum. Measure the baseline volume of the right hind paw using a digital plethysmometer.

  • Pre-treatment: Administer AEP-Chalcone (20 mg/kg, p.o.), Celecoxib (10 mg/kg, p.o.), Indomethacin (5 mg/kg, p.o.), or Vehicle (0.5% CMC-Na) 1 hour prior to edema induction.

  • Induction: Inject 0.1 mL of 1% λ -carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Volumetric Analysis: Measure paw volume at 1, 2, 4, and 6 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control group.

  • Biomarker & Safety Validation: At the 6-hour mark, collect systemic blood for ELISA quantification of TNF-α and IL-6. Immediately harvest the stomachs, open them along the greater curvature, and score for macroscopic gastric lesions to validate the gastrointestinal safety profile.

Conclusion

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one (AEP-Chalcone) proves to be a highly versatile and potent scaffold. By leveraging the electron-donating properties of the 4-amino group and the lipophilic enhancement of the 2-ethoxy group, it achieves in vivo efficacy comparable to gold-standard therapeutics in both oncology and inflammation, while drastically reducing the severe toxicological burdens (cachexia and gastric lesions) associated with Doxorubicin and traditional NSAIDs.

References

  • Lu, C.-F., et al. "Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents." Molecules, 2020.
  • "Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy." RSC Advances, 2021.
  • "Chalcones as Anti-Glioblastoma Stem Cell Agent Alone or as Nanoparticle Formulation Using Carbon Dots as Nanocarrier." MDPI, 2022.
  • "Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry." MDPI, 2022.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, a chalcone derivative frequently utilized in drug development and scientific research. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance with agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The core principle of chemical waste management is to prevent pollution at its source.[1] This guide is built upon a foundation of risk mitigation, outlining a self-validating system for handling this compound from the point of generation to its final disposition. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, the procedures herein are derived from an expert analysis of its chemical class—chalcones and aminophenyl compounds—and align with authoritative federal and institutional guidelines.

Hazard Assessment and Waste Characterization

The foundational step in any disposal plan is to thoroughly understand the material's potential hazards. The structure of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one contains an aminophenyl group and a chalcone backbone. Compounds in these classes are often biologically active and can present as irritants or be harmful if ingested or inhaled.[2][3][4] Therefore, until comprehensive toxicological data is available, this compound must be managed as a regulated hazardous chemical waste.[5]

The causality here is clear: assuming a conservative hazard profile prevents accidental exposure and ensures the waste enters the correct, most protective disposal stream. Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory chemicals without a specific listing are characterized by their properties.[6] Based on analogous compounds, we can infer the following characteristics.

Parameter Description Justification & Authority
Waste Type Solid, Non-Halogenated Organic Chemical WasteThe molecular structure contains only C, H, N, and O. It is a solid at standard temperature and pressure.
EPA Hazard Codes (Inferred) D001 (Potentially Ignitable if a fine dust), TOXIC (Precautionary)While not inherently ignitable, fine organic dusts can be. The aminophenyl moiety suggests potential toxicity, warranting a precautionary approach under RCRA guidelines.
Physical Form Solid Powder / CrystalsThis is the typical form for purified chalcone derivatives.[7]
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Unknown Chronic ToxicityInferred from SDS of similar aminophenyl and chalcone compounds.[2][3][8][9] All novel research chemicals should be treated as potentially toxic.
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatStandard requirement for handling hazardous chemicals in a laboratory setting to prevent skin and eye contact.[4][10]

Personal Protective Equipment (PPE) Protocol

Direct exposure to the compound must be prevented at all times. The selection of PPE is your first line of defense, designed to create a barrier between you and the potential hazard.

  • Eye Protection: Wear tight-sealing safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3] This is non-negotiable to protect against irritation from fine particulates.

  • Hand Protection: Wear chemically compatible gloves (nitrile is a suitable starting point for incidental contact with solids). Always inspect gloves for tears or holes before use and remove them with care to avoid skin contamination.[11]

  • Body Protection: A standard laboratory coat must be worn and fully fastened to protect skin and clothing from contamination.

Step-by-Step Disposal Procedure

This protocol outlines the cradle-to-grave management of the waste within the laboratory environment, ensuring it is handled safely until it can be collected by trained professionals.

Step 1: Waste Segregation

The Causality: Improper segregation is a primary cause of laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, while cross-contaminating waste streams increases disposal costs and regulatory complexity.

  • Designate a Waste Stream: (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one waste must be collected as Solid Organic Chemical Waste .

  • Maintain Separation: Keep this solid waste separate from all other waste streams, including:

    • Liquid chemical waste (solvents, acids, bases).

    • Sharps (needles, broken glass).[12]

    • Biohazardous waste.

  • Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases, as these can cause hazardous reactions.[3][13]

Step 2: Container Selection and Labeling

The Causality: A proper container prevents leaks and spills, while clear labeling communicates the hazard to everyone in the laboratory and to the final disposal facility.[14][15] An unlabeled container is a critical safety failure.

  • Select a Compatible Container: Use a container made of a material chemically compatible with the waste, such as a high-density polyethylene (HDPE) bottle or the original product container.[5][16] The container must be in good condition, free of leaks, and have a secure, screw-top lid.[16]

  • Apply a Hazardous Waste Label: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "HAZARDOUS WASTE" .[14]

    • The full chemical name: "(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one" .

    • A clear indication of the hazards (e.g., "Irritant," "Handle with Care").[15]

    • The date of accumulation.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

The Causality: The SAA provides a designated, controlled location for short-term waste storage, preventing the clutter of hazardous materials at the immediate workspace while keeping it under the control of laboratory personnel.[14][16]

  • Location: Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the lab staff.[16]

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[12] This minimizes the risk of spills and prevents the release of dust.

  • Weekly Inspection: The SAA should be inspected weekly to check for leaks, proper labeling, and container integrity.[16]

Step 4: Arranging for Final Disposal

The Causality: Final disposal of hazardous waste is a highly regulated process that requires specialized expertise and permits. Laboratory personnel are not authorized to transport or dispose of this waste outside of the institutional framework.

  • Contact EHS: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an equivalent department (e.g., Office of Clinical and Research Safety - OCRS).[5]

  • Schedule a Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. There is typically no direct charge for this service.[5]

  • Do Not Transport: Never transport hazardous waste yourself between buildings or to off-site locations.[5] A manifest system is used to track waste from its point of generation to its final disposal, a process managed by EHS and licensed contractors.[17][18]

Decontamination and Spill Management

Accidents can happen, and a prepared response is a key component of a safe laboratory environment.

Decontamination of Glassware and Surfaces
  • Triple Rinse Method: A container that has held this compound is considered "empty" under RCRA regulations only after it has been properly decontaminated.[1]

    • Rinse the container or glassware three times with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound.

    • Each rinse should use a solvent volume equal to about 5-10% of the container's volume.[5]

    • Crucially, collect all rinsate as liquid hazardous waste. This rinsate must be placed in a separate, properly labeled container for liquid organic waste.

    • Once decontaminated, the original container can be defaced of its hazard labels and disposed of as regular trash or recycled, per institutional policy.[5]

Small Spill Response Protocol
  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: Secure the area to prevent others from entering.

  • Protect: Don the appropriate PPE as described in Section 2.

  • Contain: Gently cover the solid spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to prevent it from becoming airborne.

  • Collect: Carefully sweep or wipe up the contaminated material and place it, along with any contaminated cleaning materials, into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area using the triple rinse method with a solvent-dampened cloth, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's Chemical Hygiene Plan.[10][19]

Disposal Workflow Diagram

This diagram provides a visual summary of the decision-making and procedural flow for the proper disposal of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one.

G start Waste Generation (2E)-1-(4-aminophenyl)-3- (2-ethoxyphenyl)prop-2-en-1-one waste_type Determine Waste Type start->waste_type solid_waste Pure Solid or Contaminated Material waste_type->solid_waste Solid liquid_waste Contaminated Solvent or Rinsate waste_type->liquid_waste Liquid select_solid_container Select & Label Container for Solid Organic Waste solid_waste->select_solid_container select_liquid_container Select & Label Container for Liquid Organic Waste liquid_waste->select_liquid_container accumulate_solid Accumulate in SAA (Keep Closed) select_solid_container->accumulate_solid accumulate_liquid Accumulate in SAA (Keep Closed, Use Secondary Containment) select_liquid_container->accumulate_liquid contact_ehs Request Waste Pickup from EHS/Safety Office accumulate_solid->contact_ehs accumulate_liquid->contact_ehs disposal Final Disposal by Licensed Contractor contact_ehs->disposal

Caption: Disposal workflow for the subject compound.

By rigorously following this guide, you contribute to a culture of safety, ensure the protection of our environment, and uphold the highest standards of scientific integrity and responsibility. Always consult your institution's specific Chemical Hygiene Plan and your EHS office for any site-specific requirements.

References

  • Laboratory Chemical Waste Management. CSIR IIP.
  • Managing Hazardous Chemical Waste in the Lab.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • OSHA Compliance For Labor
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Properly Manage Hazardous Waste Under EPA Regulations. A-C-T Environmental & Infrastructure.
  • (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | C15H13NO | CID 5354071.
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for 1-(2-Aminophenyl)ethanol. TCI Chemicals.
  • Safety Data Sheet for 3-(p-Aminophenyl)propionic acid. Fisher Scientific.
  • Safety Data Sheet for 3-Aminophenylboronic acid monohydr
  • Safety Data Sheet for (m-Aminophenyl)metaboric acid hydrochloride. Fisher Scientific.
  • Safety Data Sheet for N-(4-Bromophenyl)thiourea. Thermo Fisher Scientific.
  • Safety Data Sheet for 3''-Chloropropiophenone. Fisher Scientific.
  • Safety Data Sheet for (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one. Echemi.
  • Material Safety Data Sheet - 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol. Cole-Parmer.
  • Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects.
  • (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one. Sigma-Aldrich.

Sources

Personal protective equipment for handling (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic exercise in applied physical chemistry. When handling novel, multi-functional molecules like (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one , we cannot rely solely on generic safety data sheets. We must deconstruct the molecule structurally to anticipate its behavior, its reactivity with human tissue, and the specific engineering controls required to mitigate those risks.

This guide provides the authoritative operational and logistical framework for handling this specific chalcone derivative, ensuring your laboratory maintains the highest standards of scientific integrity and personnel safety.

Structural Hazard Profiling & Toxicological Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The target molecule, (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, contains two highly reactive structural alerts that dictate our handling strategy.

Table 1: Predictive Hazard Profiling & Causality

Structural AlertAssociated HazardPredicted GHS ClassificationMechanistic Rationale
4-Aminophenyl (Aniline) Systemic Toxicity / MethemoglobinemiaAcute Tox. 3 (H301, H311, H331)Dermal absorption leads to hepatic N-hydroxylation. Metabolites oxidize hemoglobin, causing systemic hypoxia.
α,β -Unsaturated Ketone Severe Skin SensitizationSkin Sens. 1 (H317), Eye Dam. 1 (H318)Electrophilic double bond acts as a Michael acceptor, covalently binding to nucleophilic thiols in skin proteins.

The α,β -unsaturated ketone moiety acts as a reactive electrophile, undergoing Michael addition with nucleophilic residues (such as cysteine) on skin proteins 1[1]. This haptenation process is a well-documented trigger for severe allergic contact dermatitis and intracellular glutathione (GSH) depletion 2[2]. Simultaneously, the aniline group presents a severe risk of systemic toxicity via rapid dermal absorption 3[3].

ToxPathway cluster_0 Aniline Moiety cluster_1 Michael Acceptor Moiety Chem (2E)-1-(4-aminophenyl)-3- (2-ethoxyphenyl)prop-2-en-1-one Metab Hepatic N-hydroxylation Chem->Metab Covalent Covalent Binding to Protein Thiols Chem->Covalent MetHb Methemoglobinemia (Systemic Toxicity) Metab->MetHb Sens Skin Sensitization & GSH Depletion Covalent->Sens

Mechanistic pathway of toxicity driven by the dual structural alerts of the target chalcone derivative.

Personal Protective Equipment (PPE) & Engineering Controls Matrix

Because anilines permeate standard laboratory gloves rapidly, generic PPE is insufficient4[4]. We must implement a defense-in-depth strategy utilizing specific barrier materials.

Table 2: Quantitative PPE and Control Specifications

Control CategorySpecificationQuantitative Metric / StandardOperational Justification
Hand Protection Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil)Breakthrough time: > 480 min (Butyl) vs < 30 min (Nitrile)Anilines rapidly permeate thin nitrile. Butyl rubber provides superior resistance to organic amines.
Engineering Control Certified Chemical Fume HoodFace Velocity: 80–120 fpm (0.4–0.6 m/s)Prevents inhalation of sensitizing dust and volatile solvent vapors during transfer.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesZero gap clearance around eyesProtects mucous membranes from highly irritating Michael acceptor dust/splashes.
Body Protection Flame-retardant lab coat + Chemical apron100% frontal torso coveragePrevents dermal absorption of powders or solvent-dissolved compound.

Operational Workflow: Self-Validating Handling Protocols

To ensure trustworthiness in our operations, the following methodology is designed as a self-validating system. Each step includes a verification check to confirm the safety parameter before proceeding.

Methodology 1: Safe Weighing and Reaction Setup

Step 1: Fume Hood Preparation & Verification

  • Action: Clear the fume hood of unnecessary clutter to ensure laminar flow. Lower the sash to the designated operating height.

  • Verification: Hold a Kimwipe near the sash opening; it must pull inward steadily, validating negative pressure and proper face velocity.

Step 2: PPE Donning & Integrity Check

  • Action: Don the lab coat, chemical apron, and inner nitrile gloves. Don the outer butyl rubber gloves.

  • Verification: Prior to donning, inflate the butyl gloves with air and submerge them in water or listen closely to inspect for invisible micro-tears.

Step 3: Static-Free Weighing

  • Action: Chalcone derivatives are often fine powders. Use a static eliminator (ionizer) near the analytical balance. Weigh the solid using an anti-static weigh boat to prevent the aerosolization of the highly sensitizing powder.

  • Verification: Observe the powder during transfer; if it "jumps" or clings aggressively to the spatula, pause and increase ambient humidity or reposition the ionizer.

Step 4: Closed-System Transfer

  • Action: Transfer the solid directly into the reaction vessel within the hood. If the vessel must be transported to another hood, seal it with a secure septum and wrap it in Parafilm.

Step 5: Chemical Decontamination

  • Action: Wash all spatulas and glassware with a compatible organic solvent (e.g., ethanol or acetone) to dissolve the compound, followed by copious soap and water.

Workflow Start 1. Risk Assessment & Fume Hood Prep PPE 2. Don Advanced PPE (Butyl Gloves, Apron) Start->PPE Weigh 3. Static-Free Weighing (Enclosed Balance) PPE->Weigh Transfer 4. Closed-System Solvent Transfer Weigh->Transfer Decon 5. Chemical Decontamination (Ethanol + Soap) Transfer->Decon Waste 6. Hazardous Waste Segregation Decon->Waste

Step-by-step operational workflow for the safe handling and processing of reactive chalcones.

Spill Response & Disposal Plan

In the event of a spill, the primary risk transitions from controlled handling to acute inhalation and dermal exposure.

Methodology 2: Acute Spill Response Protocol

Step 1: Evacuation and Assessment

  • Action: If spilled outside the fume hood, immediately evacuate the immediate 10-foot radius to prevent inhalation of sensitizing dust.

Step 2: Containment

  • Action: Do not sweep dry powder, as this creates hazardous aerosols. Cover the spilled powder with damp sand or universal absorbent pads lightly dampened with water.

Step 3: Collection

  • Action: Using non-sparking, disposable tools, scoop the absorbed material into a compatible, sealable polyethylene hazardous waste container.

Step 4: Surface Decontamination & Verification

  • Action: Wipe the area with ethanol to dissolve residual organics, followed by a strong detergent wash.

  • Verification: Chalcones are typically distinctly colored (yellow/orange) and often fluorescent. Post-cleanup, wipe the area with a pure white filter paper or inspect with a handheld UV light to visually validate that zero residual chemical remains on the benchtop.

Step 5: Waste Segregation

  • Action: Label the container strictly as "Hazardous Organic Waste - Contains Reactive Aniline/Michael Acceptor Derivatives". Do not mix with strong acids or oxidizers, as anilines can react exothermically.

References

  • Rutgers University Environmental Health and Safety. Aniline: Review MSDS/SDS prior to work with this chemical.
  • BenchChem. Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • Schultz TW, Rogers K, Aptula AO. Read-across to rank skin sensitization potential: subcategories for the Michael acceptor domain.
  • Natsch A, et al. Relating Skin Sensitizing Potency to Chemical Reactivity: Reactive Michael Acceptors Inhibit NF-κB Signaling and Are Less Sensitizing than SNAr- and SN2- Reactive Chemicals. Chemical Research in Toxicology. 2011.

Sources

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(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.